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VCP Activator 1

Cat. No.: B15135738
M. Wt: 354.5 g/mol
InChI Key: FIHKSVOKNUVXAB-CQSZACIVSA-N
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Description

VCP Activator 1 is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O2S B15135738 VCP Activator 1

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

(3R)-N-(2-ethylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)butanamide

InChI

InChI=1S/C20H22N2O2S/c1-3-25-18-11-7-6-10-17(18)21-19(23)12-14(2)22-13-15-8-4-5-9-16(15)20(22)24/h4-11,14H,3,12-13H2,1-2H3,(H,21,23)/t14-/m1/s1

InChI Key

FIHKSVOKNUVXAB-CQSZACIVSA-N

Isomeric SMILES

CCSC1=CC=CC=C1NC(=O)C[C@@H](C)N2CC3=CC=CC=C3C2=O

Canonical SMILES

CCSC1=CC=CC=C1NC(=O)CC(C)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Development of VCP Activator 1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Valosin-containing protein (VCP/p97) is a critical AAA+ (ATPases Associated with diverse cellular Activities) mechanoenzyme involved in numerous cellular processes, including protein quality control, organelle biogenesis, and DNA damage repair. Dysfunction of VCP has been implicated in a range of debilitating diseases, including multisystem proteinopathy (MSP), amyotrophic lateral sclerosis (ALS), and certain cancers. While inhibitors of VCP have been extensively studied, the therapeutic potential of VCP activators is an emerging area of research. This whitepaper provides a comprehensive technical overview of the discovery and development of VCP Activator 1 (VAA1), a novel allosteric activator of VCP. We detail its mechanism of action, key experimental findings, and the methodologies employed in its characterization. This document is intended to serve as a resource for researchers engaged in the study of VCP and the development of related therapeutics.

Introduction

Valosin-containing protein (VCP), also known as p97, is a hexameric AAA+ ATPase that utilizes the energy from ATP hydrolysis to remodel and unfold substrate proteins.[1] Its diverse functions are critical for maintaining cellular homeostasis.[2] Loss-of-function mutations in VCP are linked to protein aggregation disorders, suggesting that enhancing VCP activity could be a viable therapeutic strategy.[3][4] This has spurred the search for small molecule activators of VCP. This compound (VAA1), also referred to as VA1 or Compound 6, was identified through high-throughput screening as a potent and selective activator of VCP's ATPase activity.[5]

Discovery and Biochemical Characterization

VAA1 was discovered through a screening campaign aimed at identifying compounds that could stimulate the ATPase activity of VCP. Subsequent biochemical characterization revealed that VAA1 dose-dependently increases VCP's ATPase activity by up to three-fold.

Quantitative Analysis of VCP Activation

The potency and efficacy of VAA1 and its structural analogs were determined using in vitro ATPase assays. The key quantitative data are summarized in the tables below.

CompoundEC50 (μM)Maximum Activation (% vs. DMSO)Reference(s)
This compound (VAA1)4.1 ± 1.1~300
UP121.24Not Reported
UP10924.7197
UP1582.57Not Reported
UP1639.00204
Table 1: Potency of VCP Activators.
Compoundkcat (nmol Pi/nmol VCP/s)KM (μM ATP)Catalytic Efficiency (kcat/KM, mM⁻¹s⁻¹)Reference(s)
DMSO (Control)0.24480.95Not Reported
UP120.309Not ReportedNot Reported
UP1090.48936.17Not Reported
UP1580.356Not ReportedNot Reported
UP1630.36654.20Not Reported
Table 2: Kinetic Parameters of VCP Activation.

Mechanism of Action

Allosteric Activation

Structural studies using cryo-electron microscopy (cryo-EM) have been pivotal in elucidating the mechanism of action of VAA1. These studies revealed that VAA1 binds to an allosteric pocket located near the C-terminus of VCP, distinct from the ATP-binding sites in the D1 and D2 ATPase domains.

Mimicry of Endogenous Regulation

The VAA1 binding site can also be occupied by a phenylalanine residue (Phe-805) from the C-terminal tail of VCP. This interaction is thought to be autoinhibitory. VAA1 activates VCP by displacing this C-terminal tail, thereby mimicking an endogenous regulatory mechanism and releasing the autoinhibition. This leads to a conformational change in the D2 domain, facilitating ATP hydrolysis and substrate processing.

cluster_VCP VCP Hexamer D1 D1 Domain D2 D2 Domain Substrate Ubiquitinated Substrate D2->Substrate Unfolds ATP ATP D2->ATP Hydrolyzes NTD N-Terminal Domain NTD->Substrate Binds CTail C-Terminal Tail VAA1 This compound VAA1->D2 Binds to allosteric site Phe805 Phenylalanine-805 Phe805->D2 Autoinhibitory interaction (displaced by VAA1) Unfolded_Substrate Unfolded Substrate ADP_Pi ADP + Pi

Caption: Mechanism of VCP activation by this compound.

Experimental Protocols

VCP ATPase Activity Assays

Two primary methods have been employed to measure the ATPase activity of VCP in the presence of activators.

This assay measures the amount of ATP remaining in a reaction, which is inversely proportional to ATPase activity.

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP.

  • Add recombinant VCP protein to a final concentration of 50 nM.

  • Add this compound or other test compounds at various concentrations (typically in a dose-response format). A DMSO control is run in parallel.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo Luminescent Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

This is an orthogonal colorimetric assay that directly measures the release of inorganic phosphate (Pi) from ATP hydrolysis.

Protocol:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM MESG, and 1 U/mL purine nucleoside phosphorylase (PNP).

  • Add recombinant VCP (e.g., 100 nM) and the test compound to the reaction mixture.

  • Initiate the reaction by adding ATP (at varying concentrations for kinetic studies).

  • Monitor the increase in absorbance at 360 nm over time using a spectrophotometer.

  • The rate of Pi release is calculated from the change in absorbance.

cluster_assays Assay Readout start Start prep_reagents Prepare Reaction Mix (Buffer, ATP, VCP) start->prep_reagents add_compound Add this compound or DMSO control prep_reagents->add_compound incubate Incubate at 37°C add_compound->incubate kinase_glo Kinase-Glo Assay: Measure remaining ATP (Luminescence) incubate->kinase_glo mesg_pnp MESG-PNP Assay: Measure Pi release (Absorbance at 360 nm) incubate->mesg_pnp analyze Data Analysis: Calculate EC50, kcat, KM kinase_glo->analyze mesg_pnp->analyze end End analyze->end

Caption: Workflow for in vitro VCP ATPase activity assays.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was used to determine the high-resolution structure of VCP in complex with VAA1.

Protocol:

  • Sample Preparation: Purified recombinant human VCP is concentrated to approximately 1 mg/mL in a buffer such as 20 mM HEPES (pH 7.5), 150 mM KCl, and 5 mM MgCl₂. VAA1 is added to a final concentration of 50-100 µM.

  • Grid Preparation: 3 µL of the VCP-VAA1 complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grids). The grid is then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot Mark IV).

  • Data Collection: Data is collected on a Titan Krios transmission electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.

  • Image Processing: Movie frames are aligned and corrected for beam-induced motion. Contrast transfer function (CTF) estimation is performed. Particles are picked automatically, and 2D classification is used to remove poor-quality particles. 3D classification and refinement are then performed to obtain the final high-resolution map.

Cellular TDP-43 Clearance Assay

This assay assesses the ability of VCP activators to clear pathological protein aggregates in a cellular context.

Protocol:

  • Cell Culture and Transfection: HeLa cells or other suitable cell lines are cultured under standard conditions. Cells are transfected with a construct expressing a form of TDP-43 prone to aggregation (e.g., a construct deficient in RNA binding).

  • Induction of Aggregation: Protein aggregation can be induced by treating the cells with a proteasome inhibitor such as MG132.

  • Treatment with VCP Activator: Cells are treated with this compound or other compounds at various concentrations.

  • Analysis of TDP-43 Aggregates:

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against TDP-43. The number and size of TDP-43 aggregates are quantified by fluorescence microscopy.

    • Biochemical Fractionation: Cells are lysed, and soluble and insoluble protein fractions are separated by centrifugation. The amount of TDP-43 in each fraction is determined by Western blotting.

VCP in Cellular Signaling

VCP is implicated in several signaling pathways, and its activation can have downstream consequences. For instance, VCP has been shown to regulate the NF-κB and ERK1/2 signaling pathways. Activation of VCP could potentially modulate these pathways, which are often dysregulated in disease.

VCP_Activator This compound VCP VCP VCP_Activator->VCP Activates Proteostasis Enhanced Protein Homeostasis VCP->Proteostasis NFkB NF-κB Pathway VCP->NFkB Regulates ERK ERK1/2 Pathway VCP->ERK Regulates TDP43_Clearance Increased TDP-43 Aggregate Clearance Proteostasis->TDP43_Clearance Cellular_Outcomes Modulation of Cellular Processes (e.g., survival, inflammation) TDP43_Clearance->Cellular_Outcomes NFkB->Cellular_Outcomes ERK->Cellular_Outcomes

Caption: Potential downstream effects of VCP activation.

Conclusion and Future Directions

This compound represents a first-in-class small molecule that allosterically activates VCP. The detailed biochemical and structural studies have provided a solid foundation for understanding its mechanism of action. The ability of VCP activators to enhance the clearance of disease-relevant protein aggregates in cellular models highlights their therapeutic potential for a range of neurodegenerative diseases and other proteinopathies. Future research will likely focus on optimizing the pharmacological properties of VAA1 to develop clinical candidates, further exploring the downstream consequences of VCP activation in various disease contexts, and identifying biomarkers to monitor treatment response. The continued development of VCP activators holds significant promise for addressing unmet medical needs in diseases characterized by impaired protein homeostasis.

References

VCP Activator 1: A Catalyst in Protein Degradation Pathways – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a pivotal role in maintaining cellular protein homeostasis.[1][2] It functions as a molecular segregase, utilizing the energy from ATP hydrolysis to remodel and extract ubiquitinated proteins from various cellular structures, thereby facilitating their degradation through the ubiquitin-proteasome system (UPS) and autophagy.[3][4][5] Given its central role in proteostasis, dysregulation of VCP activity is implicated in a range of human diseases, including neurodegenerative disorders and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of VCP activators, with a specific focus on VCP Activator 1 (VA1), in modulating protein degradation pathways.

The Role of VCP in Protein Degradation

VCP acts as a critical hub at the crossroads of the two major cellular protein degradation systems: the ubiquitin-proteasome system and autophagy.

VCP in the Ubiquitin-Proteasome System (UPS)

In the UPS, VCP, in conjunction with its cofactors such as the UFD1-NPL4 heterodimer, recognizes and binds to polyubiquitinated substrates. It then utilizes its ATPase activity to unfold and extract these proteins from cellular compartments like the endoplasmic reticulum (ER), chromatin, or protein complexes, preparing them for degradation by the 26S proteasome. This process, known as ER-associated degradation (ERAD), is crucial for clearing misfolded proteins from the secretory pathway.

VCP in Autophagy

VCP's involvement in autophagy is multifaceted, participating in several key stages of this lysosomal degradation pathway. It is implicated in:

  • Autophagy Initiation: VCP can promote the assembly and activity of the Beclin-1-containing phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation. It achieves this in part by interacting with the deubiquitinase ataxin-3 to stabilize Beclin-1.

  • Autophagosome Maturation: VCP is also involved in the fusion of autophagosomes with lysosomes, a critical step for the degradation of the autophagosomal cargo.

  • Clearance of Damaged Organelles: VCP plays a role in mitophagy, the selective degradation of damaged mitochondria, and lysophagy, the clearance of damaged lysosomes.

This compound (VA1): Mechanism of Action

This compound (VA1) is a small molecule that has been identified as an allosteric activator of VCP. It dose-dependently stimulates the ATPase activity of VCP.

Mechanism of Action:

VA1 binds to an allosteric pocket located near the C-terminus of the VCP protein. This binding event is believed to displace a phenylalanine residue in the C-terminal tail of VCP that normally occupies this pocket and exerts an autoinhibitory effect. By displacing this residue, VA1 induces a conformational change in VCP that leads to an increase in its ATPase activity. Cryo-electron microscopy studies have revealed that VA1 binding can stimulate VCP's ATPase activity by up to approximately 3-fold.

Quantitative Data on VCP Activator Function

The activation of VCP by small molecules has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data for VCP activators, including VA1 and other identified compounds.

Table 1: In Vitro ATPase Activity of VCP Activators

ActivatorFold Activation of VCP ATPase Activity (Max)EC50 (µM)Effect on kcatEffect on KM for ATPReference
VA1 ~3-foldNot SpecifiedIncreasesNo substantial effect
UP12 1.39-fold1.57 (without UN), 0.648 (with UN)Increased from 0.244 to 0.309 nmol Pi/nmol VCP/sNot Specified
UP109 1.97-fold24.72 (without UN), 13.36 (with UN)Increased from 0.244 to 0.489 nmol Pi/nmol VCP/sDecreased from 80.95 to 36.17 µM
UP158 1.50-foldNot SpecifiedIncreased from 0.244 to 0.356 nmol Pi/nmol VCP/sNot Specified
UP163 2.04-fold9.00 (without UN), No change (with UN)Increased from 0.244 to 0.366 nmol Pi/nmol VCP/sDecreased from 80.95 to 54.20 µM
SMER28 Not SpecifiedNot SpecifiedIncreases D1 ATPase activityNot Specified

*UN refers to the UFD1/NPLOC4 cofactor complex.

Table 2: Cellular Effects of VCP Activators on Protein Degradation

ActivatorCellular ModelSubstrateQuantitative Effect on ClearanceReference
UP109 HeLa cells and iPSC-derived neuronsInsoluble TDP-43 aggregatesSignificant decrease in insoluble TDP-4FL levels (P < 0.05 in HeLa, P < 0.01 in neurons)
SMER28 HeLa cellsUb-G76V-GFP (UPS reporter)Significant decrease in reporter levels (P = 0.00002)

Experimental Protocols

In Vitro VCP ATPase Activity Assay

This protocol is adapted from established methods to measure the effect of compounds on VCP's ATPase activity.

Materials:

  • Purified recombinant VCP protein

  • This compound (or other test compounds)

  • ATPase reaction buffer (25 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or MESG-PNP based assay components

  • 96-well microplates

  • Plate reader capable of luminescence or absorbance measurement

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add 50 nM of recombinant VCP protein to each well containing ATPase reaction buffer.

  • Add the VCP activator dilutions or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 1 hour) at room temperature to allow for compound binding.

  • Initiate the ATPase reaction by adding a specific concentration of ATP (e.g., 62.5 µM) to each well.

  • Incubate the reaction for a defined period (e.g., 1 hour) at 25°C.

  • Stop the reaction and measure the amount of ATP consumed or phosphate produced.

    • For Kinase-Glo® Assay: Add an equal volume of Kinase-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence. The luminescence signal is inversely proportional to the ATPase activity.

    • For MESG-PNP Assay: This assay measures the production of inorganic phosphate. Follow the manufacturer's instructions for the specific kit used.

  • Calculate the fold activation relative to the DMSO control. For kinetic analysis (kcat and KM), vary the ATP concentration and fit the data to the Michaelis-Menten equation.

Cellular Protein Aggregate Clearance Assay

This protocol is designed to quantify the effect of VCP activators on the clearance of protein aggregates in a cellular context, as described in studies on TDP-43 clearance.

Materials:

  • HeLa cells or other suitable cell line

  • Expression vector for the protein of interest (e.g., TDP-43-myc)

  • Transfection reagent

  • Proteasome inhibitor (e.g., MG132)

  • Protein synthesis inhibitor (e.g., Cycloheximide - CHX)

  • This compound (or other test compounds)

  • Cell lysis buffers for soluble and insoluble protein fractionation (e.g., RIPA buffer and Urea buffer)

  • Antibodies for immunoblotting (e.g., anti-myc, anti-ubiquitin, anti-GAPDH)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Induction of Protein Aggregates:

    • Transfect cells with the expression vector for the protein of interest.

    • Treat the cells with a proteasome inhibitor (e.g., 3 hours with MG132) to induce the formation of insoluble protein aggregates.

  • Clearance Phase:

    • Wash the cells to remove the proteasome inhibitor.

    • Add fresh media containing a protein synthesis inhibitor (e.g., Cycloheximide) to prevent new protein synthesis.

    • Treat the cells with either DMSO (vehicle control) or the VCP activator at various concentrations.

    • Incubate for a specific time course (e.g., 6 hours) to allow for aggregate clearance.

  • Protein Fractionation and Analysis:

    • Harvest the cells and perform sequential biochemical fractionation to separate soluble and insoluble protein fractions.

    • Lyse cells first with a buffer that solubilizes cytosolic and membrane proteins (e.g., RIPA buffer).

    • Collect the supernatant (soluble fraction).

    • Wash the pellet and then solubilize the remaining insoluble proteins with a strong chaotropic buffer (e.g., Urea buffer).

  • Immunoblotting:

    • Analyze the protein levels in the soluble and insoluble fractions by SDS-PAGE and Western blotting using specific antibodies against the tagged protein of interest and loading controls.

  • Quantification:

    • Quantify the band intensities from the immunoblots to determine the amount of insoluble protein remaining after the clearance phase.

    • Compare the levels of insoluble protein in the VCP activator-treated cells to the DMSO-treated control to determine the enhancement of aggregate clearance.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involving VCP and its activation.

VCP_in_UPS cluster_recognition Substrate Recognition cluster_processing Substrate Processing cluster_degradation Degradation Ubiquitinated_Substrate Ubiquitinated Substrate VCP_Cofactors Cofactors (e.g., UFD1-NPL4) VCP_Cofactors->Ubiquitinated_Substrate Binds VCP_Hexamer VCP/p97 Hexamer VCP_Cofactors->VCP_Hexamer Recruits ATP_Hydrolysis ATP Hydrolysis VCP_Hexamer->ATP_Hydrolysis Unfolded_Substrate Unfolded Substrate VCP_Hexamer->Unfolded_Substrate ATP_Hydrolysis->Unfolded_Substrate Drives Unfolding Proteasome 26S Proteasome Unfolded_Substrate->Proteasome Targets to Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades VCP_Activator_1 This compound VCP_Activator_1->VCP_Hexamer Allosterically Activates

Caption: VCP's role in the Ubiquitin-Proteasome System and the intervention point of this compound.

VCP_in_Autophagy cluster_initiation Autophagy Initiation cluster_maturation Autophagosome Maturation VCP VCP/p97 Ataxin3 Ataxin-3 VCP->Ataxin3 Interacts with PI3K_Complex PI3K Complex Assembly VCP->PI3K_Complex Promotes Autophagosome Autophagosome VCP->Autophagosome Facilitates Fusion Beclin1 Beclin-1 Ataxin3->Beclin1 Deubiquitinates & Stabilizes PI3P_Production PI(3)P Production PI3K_Complex->PI3P_Production Autophagosome_Formation Autophagosome Formation PI3P_Production->Autophagosome_Formation Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome VCP_Activator_1 This compound VCP_Activator_1->VCP Enhances Activity

Caption: VCP's multifaceted role in the autophagy pathway and the influence of this compound.

Conclusion

This compound and other similar small molecules represent a promising therapeutic strategy for diseases characterized by defects in protein homeostasis. By allosterically enhancing the intrinsic ATPase activity of VCP, these activators can boost the cellular machinery responsible for clearing misfolded and aggregated proteins through both the ubiquitin-proteasome system and autophagy. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of VCP activation. Future studies will be crucial to fully elucidate the substrate specificity and downstream cellular consequences of VCP activation, paving the way for the development of novel treatments for a range of debilitating diseases.

References

VCP Activator 1: A Technical Overview of its Allosteric Regulation and Impact on ATPase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valosin-containing protein (VCP), also known as p97, is a critical AAA+ (ATPases Associated with diverse cellular Activities) mechanoenzyme involved in a myriad of cellular processes, including protein quality control, organelle maintenance, and DNA repair. Its function is intrinsically linked to its ability to hydrolyze ATP, providing the energy for remodeling or segregating protein complexes. Dysfunction of VCP has been implicated in a range of protein aggregation-based disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of VCP Activator 1 (VAA1), a small molecule that allosterically enhances the ATPase activity of VCP. We will delve into its mechanism of action, present quantitative data on its effects, detail the experimental protocols used for its characterization, and visualize the key molecular interactions and pathways.

Introduction to VCP and its Cellular Functions

VCP is a highly conserved and abundant protein that forms a homohexameric ring structure. Each protomer consists of an N-terminal domain, two ATPase domains (D1 and D2), and a C-terminal tail. The D1 and D2 domains exhibit distinct ATPase activities, with the D2 domain being the major contributor to overall ATP hydrolysis. The energy derived from this hydrolysis drives the mechanical work of VCP, which includes extracting misfolded proteins from the endoplasmic reticulum for degradation (ERAD), clearing damaged mitochondria (mitophagy), and participating in autophagosome-lysosome fusion. Given its central role in cellular proteostasis, both inhibition and activation of VCP activity are of significant interest in drug development.

This compound (VAA1): An Allosteric Modulator

This compound (VAA1) is a small molecule identified for its ability to dose-dependently stimulate the ATPase activity of VCP. Unlike competitive inhibitors that target the ATP-binding pocket, VAA1 acts through an allosteric mechanism.

Mechanism of Action

Cryo-electron microscopy (cryo-EM) studies have revealed that VAA1 binds to an allosteric pocket located near the C-terminus of VCP. This binding site can also be occupied by a phenylalanine residue (F768) in the C-terminal tail of VCP, which acts as an autoinhibitory element. By binding to this pocket, VAA1 displaces the inhibitory C-terminal tail, leading to a conformational change in the D2 domain that facilitates ADP release and accelerates the ATP hydrolysis cycle. This mechanism of "small molecule mimicry" effectively relieves the autoinhibition, resulting in an increase in VCP's ATPase activity.

The following diagram illustrates the proposed mechanism of VCP activation by VAA1.

VCP_Activation_Mechanism cluster_inactive Inactive State cluster_active Active State VCP_Inactive VCP (Autoinhibited) VCP_Active VCP (Active) VCP_Inactive->VCP_Active VAA1 Binding C_Terminus C-terminal Tail (with F768) Allosteric_Pocket_I Allosteric Pocket C_Terminus->Allosteric_Pocket_I Occupies Allosteric_Pocket_A Allosteric Pocket VAA1 This compound VAA1->Allosteric_Pocket_A Binds to

Mechanism of VCP activation by this compound.

Quantitative Effects on ATPase Activity

VAA1 has been shown to stimulate the ATPase activity of VCP in a concentration-dependent manner, with a maximum activation of approximately threefold. The table below summarizes the key quantitative data reported for this compound and its analogs.

CompoundEC50 (µM)Maximum ActivationKD (µM)kcat (s-1)KM for ATP (µM)Reference
This compound (VAA1) 4.1 ± 1.1~3-fold27 ± 40.19 ± 0.04 (with 20 µM VAA1)76 ± 10 (with 20 µM VAA1

Methodological & Application

Protocol for Using VCP Activator 1 in Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular proteostasis.[1][2] VCP is involved in a myriad of cellular processes, including protein degradation through the ubiquitin-proteasome system and autophagy, organelle maintenance, and stress response.[1][2] Dysregulation of VCP function has been implicated in various diseases, particularly neurodegenerative disorders and cancer.[1]

VCP Activator 1 is a small molecule allosteric activator of VCP. It functions by binding to an allosteric pocket near the C-terminus of VCP, leading to a dose-dependent stimulation of its ATPase activity by up to approximately three-fold. This activation of VCP can enhance the clearance of protein aggregates, making this compound a valuable tool for studying cellular protein quality control mechanisms and for investigating potential therapeutic strategies for diseases associated with protein aggregation.

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on assessing its efficacy in clearing protein aggregates.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Alternate NamesVA1, VAA1
Mechanism of ActionAllosteric activator of VCP/p97
Binding SiteAllosteric pocket near the C-terminus of VCP
Effect on VCPDose-dependently stimulates ATPase activity
Maximum ActivationUp to ~3-fold

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

ApplicationConcentration RangeIncubation TimeReference
Protein Aggregate Clearance Assay5 - 20 µM4 - 8 hours
General VCP Activation1 - 25 µMVaries by assay

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from a compound with a molecular weight of 354.44 g/mol , dissolve 0.354 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protein Aggregate Clearance Assay in Cultured Cells

This protocol describes a method to induce protein aggregation using a proteasome inhibitor (MG132) and then assess the ability of this compound to clear these aggregates after inhibiting new protein synthesis with cycloheximide (CHX).

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MG132 (proteasome inhibitor)

  • Cycloheximide (CHX; protein synthesis inhibitor)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a marker of protein aggregates (e.g., anti-ubiquitin antibody)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Induction of Protein Aggregates:

    • Treat the cells with 4 µM MG132 in complete medium for 3-4 hours to induce the formation of protein aggregates.

  • Inhibition of Protein Synthesis and VCP Activation:

    • After the MG132 treatment, wash the cells once with pre-warmed PBS.

    • Add fresh complete medium containing 30 µg/µL cycloheximide (CHX) to inhibit further protein synthesis.

    • To the CHX-containing medium, add this compound to the desired final concentration (e.g., 5 µM or 20 µM). Include a DMSO vehicle control.

    • Incubate the cells for 4-8 hours to allow for aggregate clearance.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-ubiquitin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of multiple fields for each condition.

    • Quantify the number and intensity of protein aggregates per cell. A significant reduction in aggregates in the this compound-treated cells compared to the DMSO control indicates enhanced clearance.

Mandatory Visualization

VCP_Signaling_Pathway Ub_Protein Ubiquitinated Protein Substrate VCP_Hexamer VCP/p97 Hexamer Ub_Protein->VCP_Hexamer Binding ADP_Pi ADP + Pi VCP_Hexamer->ADP_Pi Unfolded_Protein Unfolded Protein VCP_Hexamer->Unfolded_Protein Unfolding VCP_Activator_1 This compound VCP_Activator_1->VCP_Hexamer Allosteric Activation ATP ATP ATP->VCP_Hexamer Hydrolysis Proteasome 26S Proteasome Unfolded_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: VCP/p97-mediated protein degradation pathway.

Experimental_Workflow Start Seed Cells Induce Induce Protein Aggregation (e.g., MG132) Start->Induce Treat Treat with CHX and This compound or Vehicle Induce->Treat Incubate Incubate for Aggregate Clearance Treat->Incubate Fix Fix and Permeabilize Cells Incubate->Fix Stain Immunofluorescence Staining (e.g., anti-Ubiquitin) Fix->Stain Image Fluorescence Microscopy Stain->Image Analyze Quantify Protein Aggregates Image->Analyze

Caption: Protein aggregate clearance assay workflow.

References

VCP Activator 1: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a hexameric AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in numerous cellular processes. These include protein quality control, endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[1] VCP functions by utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated substrate proteins from cellular structures or protein complexes.[1][2] Given its central role in cellular proteostasis, dysfunction of VCP has been implicated in various diseases, including neurodegenerative disorders and cancer.[1][3]

VCP Activator 1 (also known as VA1 or VAA1) is a small molecule that allosterically activates VCP's ATPase activity. It binds to a pocket near the C-terminus of VCP, stimulating its enzymatic function by up to three-fold. This activation offers a promising therapeutic strategy for diseases associated with VCP loss of function or the accumulation of protein aggregates. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to probe its effects on VCP activity and downstream cellular processes.

Mechanism of Action

This compound acts as an allosteric activator. Cryo-electron microscopy studies have revealed that it binds to a pocket near the C-terminus of VCP. This binding is thought to mimic the interaction of a C-terminal tail phenylalanine residue that can occupy the same pocket, suggesting that this compound works by displacing this autoinhibitory tail. By binding to this allosteric site, this compound enhances the rate of ATP hydrolysis by VCP, thereby increasing its unfoldase activity.

cluster_VCP VCP Hexamer cluster_Activator Allosteric Activation VCP VCP (p97) ADP ADP + Pi VCP->ADP ATPase Activity Unfolded_Substrate Unfolded Substrate VCP->Unfolded_Substrate Unfolding ATP ATP ATP->VCP Substrate Ubiquitinated Substrate Substrate->VCP Binding VCP_Activator_1 This compound VCP_Activator_1->VCP Binds to Allosteric Site

Fig. 1: Mechanism of VCP Activation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other reported VCP activators from in vitro studies.

CompoundTargetAssay TypeEC50 (µM)Maximum ActivationReference
This compound (VA1/VAA1) VCPATPase Activity4.1 ± 1.1~3-fold
Compound 1VCPATPase Activity15 ± 42.2 ± 0.5-fold
UP12VCPATPase Activity1.57Not specified
UP109VCPATPase Activity24.72Not specified
UP158VCPATPase Activity2.41Not specified
UP163VCPATPase ActivityNot specifiedNot specified

Experimental Protocols

Protocol 1: In Vitro VCP ATPase Activity Assay

This protocol describes how to measure the effect of this compound on the ATPase activity of recombinant VCP using a commercially available luminescence-based assay.

Materials:

  • Recombinant human VCP protein

  • This compound

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X VCP enzyme solution in assay buffer (e.g., 100 nM).

    • Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).

    • Prepare a 2X ATP solution in assay buffer (e.g., 125 µM).

  • Assay Plate Setup:

    • Add 5 µL of the this compound serial dilutions or DMSO control to the wells of a 384-well plate.

    • Add 5 µL of the 2X VCP enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 20 µL.

    • Incubate the plate at 37°C for 60 minutes.

  • Detect ADP Formation:

    • Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

    • Briefly, add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the DMSO control.

    • Plot the fold activation against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50.

start Start prep_reagents Prepare Reagents (VCP, Activator, ATP) start->prep_reagents plate_setup Plate Setup (Add Activator & VCP) prep_reagents->plate_setup initiate_reaction Initiate Reaction (Add ATP) plate_setup->initiate_reaction incubation Incubate (37°C, 60 min) initiate_reaction->incubation detect_adp Detect ADP (ADP-Glo™ Assay) incubation->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence analyze_data Data Analysis (Calculate EC50) read_luminescence->analyze_data end End analyze_data->end

Fig. 2: VCP ATPase Assay Workflow
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular context. This protocol is a general guideline and should be optimized for the specific cell line and antibody used.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Anti-VCP antibody

  • Secondary antibody conjugated to HRP

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 1, 10, 50 µM) or DMSO for a defined period (e.g., 1-4 hours).

  • Harvest and Lyse Cells:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer containing protease inhibitors.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Heat Shock:

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Separate Soluble and Aggregated Fractions:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using an anti-VCP antibody to detect the amount of soluble VCP at each temperature.

  • Data Analysis:

    • Quantify the band intensities.

    • For each treatment condition, plot the percentage of soluble VCP against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: TDP-43 Aggregate Clearance Assay

This assay assesses the ability of this compound to enhance the clearance of protein aggregates in a cellular model. This example uses TDP-43, a protein implicated in neurodegenerative diseases.

Materials:

  • Cell line expressing a fluorescently tagged, aggregation-prone protein (e.g., GFP-TDP-43)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Hoechst 33342 (for nuclear staining)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a multi-well imaging plate.

    • Transfect cells with a plasmid encoding GFP-TDP-43.

  • Induce Aggregate Formation (if necessary):

    • In some models, aggregate formation may need to be induced, for example, by treatment with a proteasome inhibitor (e.g., MG132).

  • Treatment with this compound:

    • Treat the cells with various concentrations of this compound or DMSO.

  • Fixation and Staining:

    • After the desired treatment period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with Hoechst 33342.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Use image analysis software to identify and quantify the number and intensity of GFP-TDP-43 aggregates per cell.

  • Data Analysis:

    • Compare the aggregate load in this compound-treated cells to the DMSO control. A significant reduction in aggregates indicates that the compound enhances protein clearance.

VCP Signaling Pathway Involvement

VCP is a central hub in cellular protein homeostasis, and its activity is intertwined with several key signaling pathways. The activation of VCP can therefore have widespread effects on cellular function.

cluster_UPR Unfolded Protein Response cluster_Proteostasis Proteostasis cluster_DNA DNA Damage Response cluster_Signaling Signaling Pathways VCP VCP/p97 ERAD ER-Associated Degradation (ERAD) VCP->ERAD Regulates UPS Ubiquitin-Proteasome System VCP->UPS Regulates Autophagy Autophagy VCP->Autophagy Regulates DDR DNA Repair VCP->DDR Regulates NFkB NF-κB Signaling VCP->NFkB Modulates ERK ERK1/2 Signaling VCP->ERK Controls

Fig. 3: VCP's Role in Cellular Pathways
  • Ubiquitin-Proteasome System (UPS): VCP recognizes and extracts ubiquitinated proteins from complexes or cellular compartments, targeting them for degradation by the proteasome.

  • Autophagy: VCP is involved in the maturation of autophagosomes and the clearance of damaged mitochondria (mitophagy).

  • ER-Associated Degradation (ERAD): VCP is essential for the retro-translocation of misfolded proteins from the endoplasmic reticulum to the cytosol for degradation.

  • DNA Damage Response (DDR): VCP participates in the removal of proteins from chromatin to facilitate DNA repair.

  • NF-κB Signaling: VCP can regulate the NF-κB pathway by modulating the degradation of IκBα.

  • ERK1/2 Signaling: VCP controls signals transmitted via the Shoc2-ERK1/2 signaling axis.

By activating VCP, this compound can potentially modulate these and other cellular pathways, making it a valuable tool for studying the multifaceted roles of VCP in health and disease.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the assay is low (typically <1%) and consistent across all conditions to avoid solvent-related artifacts.

  • Compound Stability: Store the this compound stock solution at -20°C or -80°C and protect it from light.

  • Cell Line Variability: The response to this compound may vary between different cell lines. It is important to empirically determine the optimal concentration and treatment time for each cell type.

  • Off-Target Effects: As with any small molecule, it is crucial to consider potential off-target effects. Control experiments, such as using a structurally related but inactive compound, can help to address this.

These application notes provide a foundation for researchers to explore the utility of this compound in their specific experimental systems. Further optimization may be required to suit individual research needs.

References

Application Notes and Protocols for Measuring VCP ATPase Activity with VCP Activator 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Valosin-containing protein (VCP), also known as p97, is a type II AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in numerous cellular processes.[1][2][3] VCP is involved in protein quality control, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[3] Its function is intrinsically linked to its ability to hydrolyze ATP, which provides the energy for remodeling substrate proteins.[2] Given its central role in cellular homeostasis, VCP has emerged as a significant target for therapeutic development in various diseases, including cancer and neurodegenerative disorders.

VCP Activator 1 (also referred to as VA1 or VAA1) is a small molecule that has been identified as a dose-dependent activator of VCP's ATPase activity. It binds to an allosteric pocket near the C-terminus of VCP, leading to a stimulation of its ATP hydrolysis activity by up to approximately three-fold. This document provides detailed protocols for measuring the ATPase activity of VCP and assessing the effect of this compound. Two common methods are described: a bioluminescence-based assay that measures ATP consumption and a colorimetric Malachite Green-based assay that quantifies inorganic phosphate (Pi) release.

Data Presentation: Effect of this compound on VCP ATPase Activity

The following table summarizes the quantitative data on the activation of VCP ATPase by this compound, as reported in the literature.

ParameterValueAssay MethodReference
Maximum Fold Activation ~3-foldNot Specified
Maximum Fold Activation 2.2 ± 0.5ADPGlo Assay
EC50 15 ± 4 µMADPGlo Assay
Maximum Fold Activation 3.0 ± 0.3ADPGlo Assay
EC50 4.1 ± 1.1 µMADPGlo Assay

Experimental Protocols

Protocol 1: Bioluminescence-Based VCP ATPase Activity Assay

This protocol is adapted from methods that measure the remaining ATP levels after the ATPase reaction using a luciferase-based reagent, such as Kinase-Glo® Plus. The luminescent signal is inversely proportional to the VCP ATPase activity.

Materials:

  • Purified recombinant VCP protein

  • This compound (VA1)

  • ATP solution

  • DBeQ (positive control inhibitor, optional)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2.5x concentrated Assay Buffer.

    • Prepare a stock solution of ATP (e.g., 100 mM) and dilute to the desired working concentration in assay buffer. The final ATP concentration in the assay should be optimized, but a starting point can be around 0.5 µM.

    • Reconstitute the Kinase-Glo® Plus reagent according to the manufacturer's instructions.

    • Prepare stock solutions of this compound and DBeQ (if used) in DMSO. Serially dilute in DMSO to create a range of concentrations for dose-response experiments.

  • Assay Plate Setup:

    • Carefully dispense 20 µl of 2.5x Assay Buffer into each well of a white multi-well plate.

    • Add 10 µl of purified VCP protein to the appropriate wells. For blank wells (no enzyme activity), add 10 µl of the protein elution buffer.

    • Add 10 µl of this compound solution at various concentrations to the test wells. For control wells, add 10 µl of DMSO.

    • Incubate the plate at room temperature for 60 minutes to allow the compound to interact with the VCP protein.

  • Initiation of ATPase Reaction:

    • Add 10 µl of the ATP solution to each well to start the reaction. Mix gently.

    • Incubate the plate at room temperature for 60 minutes.

  • Measurement of ATP Levels:

    • Add 10 µl of the prepared Kinase-Glo® Plus reagent to each well.

    • Incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the ATPase activity.

    • Calculate the percentage of ATP consumed relative to the no-enzyme control.

    • Plot the percentage of VCP activity against the concentration of this compound to determine the EC50 value.

Protocol 2: Malachite Green-Based VCP ATPase Activity Assay

This protocol measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis. The Malachite Green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

  • Purified recombinant VCP protein

  • This compound (VA1)

  • ATP solution

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 50 mM K-HEPES pH 7.5, 25 mM KCl, 2.5 mM MgCl₂, 2.5 mM GSH, 0.01% Triton-X-100, 0.1 mg/mL BSA).

  • Malachite Green reagent

  • Phosphate standard solution

  • Clear, flat-bottom 96-well plates

  • Multichannel pipette

  • Spectrophotometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer as described above.

    • Prepare a stock solution of ATP and dilute to the desired final concentration in the assay buffer.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions or a standard laboratory protocol.

    • Prepare a phosphate standard curve using the phosphate standard solution.

    • Prepare stock solutions of this compound in DMSO and serially dilute for dose-response experiments.

  • Assay Plate Setup:

    • In a 96-well plate, pre-incubate the VCP protein (e.g., 100-200 nM) with various concentrations of this compound or DMSO (vehicle control) in the assay buffer for 5 minutes at room temperature. The total volume should be kept consistent.

  • Initiation of ATPase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate for a fixed time (e.g., 60 minutes) at a constant temperature (e.g., 25°C or 37°C). The reaction time should be optimized to ensure it is within the linear range of phosphate release.

  • Measurement of Phosphate Release:

    • Stop the reaction by adding the Malachite Green reagent to each well.

    • Incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for color development.

    • Measure the absorbance at a wavelength of approximately 620 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all readings.

    • Use the phosphate standard curve to convert the absorbance values to the concentration of phosphate released.

    • Calculate the rate of the ATPase reaction (e.g., in nmol Pi/min/mg protein).

    • Plot the fold change in ATPase activity against the concentration of this compound to determine the EC50.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_vcp Prepare Purified VCP Protein plate_setup Plate Setup: Add Buffer, VCP, and this compound prep_vcp->plate_setup prep_va1 Prepare VCP Activator 1 Dilutions prep_va1->plate_setup prep_atp Prepare ATP Solution start_reaction Initiate Reaction with ATP prep_atp->start_reaction prep_buffer Prepare Assay Buffer prep_buffer->plate_setup pre_incubate Pre-incubation (e.g., 60 min at RT) plate_setup->pre_incubate pre_incubate->start_reaction reaction_incubate Reaction Incubation (e.g., 60 min at RT) start_reaction->reaction_incubate stop_reaction Stop Reaction & Add Detection Reagent reaction_incubate->stop_reaction read_plate Measure Signal (Luminescence or Absorbance) stop_reaction->read_plate calc_activity Calculate ATPase Activity read_plate->calc_activity plot_data Plot Dose-Response Curve calc_activity->plot_data det_ec50 Determine EC50 plot_data->det_ec50

Caption: Workflow for measuring VCP ATPase activity with this compound.

VCP Signaling Pathway Involvement

VCP_Signaling cluster_upstream Regulation & Activation cluster_downstream Downstream Cellular Processes VCP VCP/p97 (AAA+ ATPase) UPS Ubiquitin-Proteasome System VCP->UPS Substrate Unfolding & Delivery ERAD ER-Associated Degradation (ERAD) VCP->ERAD Autophagy Autophagy VCP->Autophagy NFkB NF-κB Signaling VCP->NFkB Regulates IκBα Degradation ERK ERK1/2 Pathway VCP->ERK Controls Shoc2 Complex DNA_Repair DNA Damage Response VCP->DNA_Repair ATP ATP ATP->VCP Hydrolysis VCP_Activator_1 This compound VCP_Activator_1->VCP Allosteric Activation Cofactors Cofactors (e.g., UFD1, NPLOC4) Cofactors->VCP Modulation

Caption: VCP's central role in various cellular signaling pathways.

References

VCP Activator 1: Applications in Protein Aggregation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in cellular protein quality control.[1] It is involved in a myriad of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), autophagy, and the clearance of protein aggregates.[2][3][4] VCP functions as a segregase, utilizing the energy from ATP hydrolysis to extract and unfold ubiquitinated proteins from larger complexes or aggregates, thereby facilitating their degradation by the proteasome.[5]

Dysfunction of VCP has been linked to several neurodegenerative diseases and other proteinopathies, which are characterized by the accumulation of toxic protein aggregates. Therefore, modulating VCP activity presents a promising therapeutic strategy for these disorders. VCP Activator 1 (also known as VAA1 or VA1) is a small molecule that allosterically activates VCP, offering a powerful tool for studying the dynamics of protein aggregation and for exploring potential therapeutic interventions. These application notes provide an overview of the utility of this compound in protein aggregation studies, complete with detailed experimental protocols and data presentation.

Principle of Action

This compound dose-dependently stimulates the ATPase activity of VCP. Cryo-electron microscopy studies have revealed that this compound binds to an allosteric pocket near the C-terminus of VCP. This binding enhances VCP's enzymatic activity, leading to an increased capacity to process and clear ubiquitinated protein substrates, including those forming aggregates.

Applications in Research and Drug Development

  • Elucidating the role of VCP in protein aggregate clearance: By specifically enhancing VCP activity, researchers can dissect its precise contribution to the cellular machinery that combats protein aggregation.

  • Screening for novel therapeutics: this compound can be used as a positive control in high-throughput screening campaigns aimed at identifying new small molecules that enhance proteostasis.

  • Validating VCP as a therapeutic target: Studies using this compound can provide crucial proof-of-concept for the development of VCP-modulating drugs for protein aggregation diseases.

  • Investigating the downstream effects of enhanced protein clearance: Researchers can use this compound to study the cellular consequences of reducing the burden of protein aggregates, such as improvements in neuronal function or overall cell viability.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of this compound from published studies.

ParameterValueCell/SystemReference
VCP ATPase Activation ~3-fold increaseIn vitro enzymatic assay
EC50 ~4 µMIn vitro enzymatic assay
TDP-43 Aggregate Clearance Enhanced clearanceHeLa cells, iPSC-derived cortical neurons
Tau Filament Aggregation 30.1% decreaseIn vitro

Experimental Protocols

Protocol 1: In Vitro VCP ATPase Activity Assay

This protocol describes how to measure the effect of this compound on the ATPase activity of purified VCP.

Materials:

  • Purified recombinant VCP protein

  • This compound

  • ATP

  • Assay Buffer: 50 mM HEPES pH 7.5, 25 mM KCl, 2.5 mM MgCl₂, 2.5 mM GSH, 0.01% Triton-X-100, 0.1 mg/mL BSA

  • Phosphate detection reagent (e.g., Malachite Green-based assay)

  • 384-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • In a 384-well plate, add 5 µL of the this compound dilutions or vehicle control.

  • Add 10 µL of purified VCP (final concentration 100-200 nM) to each well.

  • Pre-incubate the plate for 5 minutes at room temperature to allow the compound to bind to VCP.

  • Initiate the reaction by adding 5 µL of ATP solution (prepare in Assay Buffer). The final ATP concentration should be at its Km or saturating concentration.

  • Incubate the plate at 37°C for a set time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

  • Read the absorbance on a plate reader at the appropriate wavelength.

  • Calculate the rate of ATP hydrolysis and determine the fold activation by this compound compared to the vehicle control.

Protocol 2: Cellular Protein Aggregate Clearance Assay

This protocol outlines a method to assess the effect of this compound on the clearance of protein aggregates in a cellular model. Here, we use a model of TDP-43 aggregation.

Materials:

  • HeLa cells or iPSC-derived neurons

  • Plasmid expressing a aggregation-prone form of TDP-43 (e.g., myc-tagged TDP-4FL)

  • Transfection reagent

  • Proteasome inhibitor (e.g., MG132)

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-myc, anti-ubiquitin, anti-VCP, and a loading control (e.g., anti-GAPDH or anti-tubulin)

  • SDS-PAGE and Western blotting reagents and equipment

  • Microscope for immunofluorescence

Procedure:

Part A: Western Blotting Analysis

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Transfect the cells with the TDP-43 expression plasmid using a suitable transfection reagent.

  • After 24-48 hours, induce protein aggregate formation by treating the cells with a proteasome inhibitor (e.g., MG132) for a defined period (e.g., 4-6 hours).

  • Wash the cells to remove the proteasome inhibitor.

  • Treat the cells with fresh media containing either this compound at the desired concentration or vehicle control (DMSO).

  • Incubate for a specific time course (e.g., 0, 6, 12, 24 hours) to monitor aggregate clearance.

  • Lyse the cells in RIPA buffer and separate the soluble and insoluble fractions by centrifugation.

  • Analyze the protein concentration of each fraction.

  • Resolve equal amounts of protein from the soluble and insoluble fractions by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the tagged TDP-43, ubiquitin, and a loading control.

  • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Quantify the band intensities to determine the relative amount of aggregated TDP-43 in the insoluble fraction over time.

Part B: Immunofluorescence Analysis

  • Seed cells on glass coverslips in a 24-well plate.

  • Perform transfection and proteasome inhibitor treatment as described in Part A.

  • After inhibitor washout, treat with this compound or vehicle.

  • At desired time points, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100.

  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubate with primary antibodies against the tagged TDP-43 and ubiquitin.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope and quantify the number and size of intracellular protein aggregates.

Visualizations

VCP_Signaling_Pathway cluster_stress Cellular Stress cluster_ubiquitination Ubiquitination cluster_VCP VCP Complex Action cluster_degradation Degradation Misfolded_Protein Misfolded/Aggregated Protein Ubiquitin_Ligase E3 Ubiquitin Ligase Misfolded_Protein->Ubiquitin_Ligase Recognition Ubiquitinated_Substrate Ubiquitinated Substrate Ubiquitin_Ligase->Ubiquitinated_Substrate Ubiquitination VCP_Complex VCP/p97 Complex (with cofactors) Ubiquitinated_Substrate->VCP_Complex Binding Unfolded_Substrate Unfolded Substrate VCP_Complex->Unfolded_Substrate ATP-dependent Unfolding/Segregation VCP_Activator_1 This compound VCP_Activator_1->VCP_Complex Activation Proteasome 26S Proteasome Unfolded_Substrate->Proteasome Degradation_Products Degradation Products Proteasome->Degradation_Products

Caption: VCP signaling in protein quality control.

Experimental_Workflow cluster_analysis Analysis start Start: Seed Cells transfection Transfect with Aggregation-Prone Protein start->transfection induce_aggregation Induce Aggregation (e.g., Proteasome Inhibitor) transfection->induce_aggregation treatment Treat with this compound or Vehicle Control induce_aggregation->treatment incubation Time Course Incubation treatment->incubation western_blot Western Blot (Soluble vs. Insoluble) incubation->western_blot immunofluorescence Immunofluorescence (Aggregate Quantification) incubation->immunofluorescence

Caption: Workflow for cellular protein aggregate clearance assay.

Logical_Relationship VCP_Activator_1 This compound VCP_ATPase_Activity Increased VCP ATPase Activity VCP_Activator_1->VCP_ATPase_Activity Aggregate_Processing Enhanced Ubiquitinated Aggregate Processing VCP_ATPase_Activity->Aggregate_Processing Aggregate_Clearance Increased Protein Aggregate Clearance Aggregate_Processing->Aggregate_Clearance Proteostasis Improved Cellular Proteostasis Aggregate_Clearance->Proteostasis

Caption: Mechanism of this compound in proteostasis.

References

VCP Activator 1: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Valosin-Containing Protein (VCP/p97) and the utility of VCP Activator 1 in high-throughput screening (HTS) for drug discovery. Detailed protocols for biochemical assays amenable to HTS are also presented.

Introduction to VCP (p97)

Valosin-Containing Protein (VCP), also known as p97 in mammals, is a highly abundant and conserved AAA+ (ATPases Associated with diverse cellular Activities) protein.[1][2] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures like membranes, chromatin, and large protein complexes.[2][3][4] This activity is crucial for a multitude of cellular processes, including:

  • Protein Quality Control: VCP plays a central role in maintaining protein homeostasis by facilitating the degradation of misfolded or damaged proteins via the ubiquitin-proteasome system (UPS) and autophagy. Key pathways include Endoplasmic Reticulum-Associated Degradation (ERAD), mitochondria-associated degradation, and ribosome-associated degradation.

  • DNA Damage Response: VCP is involved in several DNA repair pathways, including nucleotide excision repair and the ATR- and ATM-mediated responses, by extracting proteins from chromatin to allow for repair machinery access.

  • Cell Cycle Regulation: VCP is essential for proper cell cycle progression, including mitosis and cytokinesis.

  • Membrane Trafficking and Fusion: VCP participates in the reassembly of the Golgi apparatus after mitosis and other membrane fusion events.

  • Signaling Pathways: VCP has been shown to be a critical element in controlling signals transmitted through pathways such as the ERK1/2 signaling axis and the NF-κB pathway.

Mutations in the VCP gene are linked to a spectrum of debilitating human diseases, collectively known as multisystem proteinopathy (MSP), which can include inclusion body myopathy, Paget's disease of the bone, frontotemporal dementia (FTD), and amyotrophic lateral sclerosis (ALS). These mutations often lead to abnormal protein aggregation and cellular dysfunction.

This compound: A Tool for Modulating VCP Function

Given the central role of VCP in cellular health and disease, modulating its activity presents a promising therapeutic strategy. While much focus has been on VCP inhibitors for cancer therapy, the loss-of-function nature of VCP-related diseases suggests that activating VCP could be beneficial.

This compound (VA1) , also referred to as VAA1, is a small molecule that acts as an allosteric activator of VCP. It binds to a pocket near the C-terminus of VCP, distinct from the ATP-binding sites, and dose-dependently stimulates its ATPase activity. Studies have shown that VA1 can increase VCP's ATPase activity by approximately 3-fold. This activation is thought to mimic an endogenous regulatory mechanism involving the VCP C-terminal tail.

The identification of VCP activators like VA1 opens up new avenues for research into VCP-related diseases and provides chemical tools to probe the complex biology of VCP.

High-Throughput Screening for VCP Activators

High-throughput screening (HTS) is a critical tool in drug discovery for identifying novel modulators of therapeutic targets from large compound libraries. Several assay formats are suitable for screening for VCP activators in an HTS setting. The most common are biochemical assays that measure VCP's ATPase activity.

Quantitative Data for VCP Activators

The following table summarizes key quantitative data for this compound and other reported activators from various studies. This data is essential for comparing the potency and efficacy of different compounds.

CompoundAssay TypeParameterValueReference
This compound (VA1/VAA1) ADP-Glo™ (Promega)EC504.1 ± 1.1 µM
This compound (VA1/VAA1) ADP-Glo™ (Promega)Max Fold Activation~3.0-fold
UP12 Kinase-Glo™ (Promega)EC501.57 µM
UP109 Kinase-Glo™ (Promega)EC5024.72 µM
UP158 Kinase-Glo™ (Promega)EC502.41 µM
UP163 Kinase-Glo™ (Promega)EC509.00 µM

Experimental Protocols

Protocol 1: High-Throughput Screening for VCP Activators using a Luminescence-Based ATPase Assay (ADP-Glo™)

This protocol is adapted from established methods for measuring ATPase activity and is suitable for HTS campaigns in 384- or 1536-well formats. The ADP-Glo™ Kinase Assay is a bioluminescent assay that quantifies the amount of ADP produced in an enzymatic reaction. The amount of ADP is directly proportional to the ATPase activity.

Materials:

  • Purified, full-length human VCP protein

  • This compound (or other test compounds) dissolved in DMSO

  • ATP solution

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Solid white, low-volume 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., this compound as a positive control, DMSO as a negative control) into the assay plate. Typically, a small volume (e.g., 50-100 nL) of a concentrated stock is used.

  • Enzyme Addition: Add 5 µL of VCP protein diluted in Assay Buffer to each well. The final concentration of VCP should be optimized (e.g., 25 nM) to ensure the reaction is in the linear range.

  • Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Reaction: Add 5 µL of ATP solution diluted in Assay Buffer to each well to initiate the ATPase reaction. The final ATP concentration should be at or near the Km of VCP (e.g., 100 µM) to be sensitive to activators.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure ~10-15% ATP consumption in the control wells.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the ATPase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-40 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data to the positive (e.g., a known activator or a high concentration of this compound) and negative (DMSO) controls.

  • Calculate the percent activation for each compound.

  • For dose-response curves, plot the percent activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Orthogonal Assay using a Malachite Green-Based Phosphate Detection Assay

To confirm hits from the primary screen, an orthogonal assay with a different detection method is recommended. A malachite green-based assay measures the inorganic phosphate (Pi) released during ATP hydrolysis.

Materials:

  • Purified, full-length human VCP protein

  • Confirmed hit compounds from the primary screen

  • ATP solution

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent (prepared by mixing malachite green, ammonium molybdate, and a stabilizing agent)

  • Clear, flat-bottom 96- or 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Compound and Enzyme Addition: In each well, add the test compound followed by the purified VCP protein in Assay Buffer.

  • Pre-incubation: Incubate for 5-10 minutes at room temperature.

  • Initiate Reaction: Add ATP solution to start the reaction.

  • Reaction Incubation: Incubate at 37°C for an optimized period (e.g., 30-60 minutes) to allow for sufficient phosphate generation.

  • Stop Reaction and Color Development: Add the Malachite Green Reagent to each well. This will stop the reaction and react with the free phosphate to produce a colored complex. Incubate at room temperature for 15-20 minutes for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 620-650 nm).

Data Analysis:

  • Create a standard curve using a known concentration of phosphate standard to convert absorbance values to the amount of phosphate produced.

  • Calculate the rate of the reaction (nmol of Pi/min/mg of VCP).

  • Determine the fold activation relative to the DMSO control.

Visualizations

VCP's Central Role in Protein Homeostasis

VCP_Protein_Homeostasis cluster_degradation Protein Degradation Pathways cluster_processes Cellular Processes Proteasome Proteasome Autophagy Autophagy ERAD ERAD VCP_p97 VCP/p97 ERAD->VCP_p97 Mito_degradation Mitochondria-Associated Degradation Mito_degradation->VCP_p97 Ribosome_degradation Ribosome-Associated Degradation Ribosome_degradation->VCP_p97 Misfolded_Proteins Misfolded/Damaged Proteins Misfolded_Proteins->VCP_p97 Ubiquitination VCP_p97->Proteasome Unfolding & Delivery VCP_p97->Autophagy

Caption: VCP/p97 is a key player in cellular protein quality control pathways.

VCP Signaling in DNA Damage Response

VCP_DDR DNA_Damage DNA Double-Strand Break Chromatin_Proteins Chromatin-Bound Proteins DNA_Damage->Chromatin_Proteins Recruitment DNA_Repair_Machinery DNA Repair Proteins DNA_Damage->DNA_Repair_Machinery Access VCP_p97 VCP/p97 Complex Chromatin_Proteins->VCP_p97 Ubiquitination VCP_p97->Chromatin_Proteins Extraction Repair_Outcome Genome Stability DNA_Repair_Machinery->Repair_Outcome

Caption: VCP facilitates DNA repair by removing proteins from damaged chromatin.

High-Throughput Screening Workflow for VCP Activators

HTS_Workflow cluster_screen Primary Screen cluster_validation Hit Validation Compound_Library Compound Library (>100k compounds) Primary_Assay Primary HTS Assay (e.g., ADP-Glo™) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Confirmation (EC50) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Malachite Green) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Lead_Compound Lead_Compound SAR->Lead_Compound Optimization

Caption: A typical workflow for identifying VCP activators via HTS.

References

VCP Activator 1: Application Notes and Protocols for Studying Mitochondrial Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular protein homeostasis.[1][2][3] VCP is integral to a variety of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), autophagy, and the clearance of protein aggregates.[1] A critical function of VCP is its involvement in mitochondrial quality control, a complex surveillance system that ensures the integrity and proper function of the mitochondrial network.[1] This process involves the selective removal of damaged or superfluous mitochondria through a specialized form of autophagy known as mitophagy, the regulation of mitochondrial dynamics (fusion and fission), and the degradation of damaged mitochondrial proteins. Dysregulation of VCP function has been implicated in a range of human diseases, including neurodegenerative disorders and myopathies, highlighting its importance in cellular health.

VCP Activator 1 (VAA1)

This compound (VAA1) is a small molecule that acts as an allosteric activator of VCP. It dose-dependently stimulates the ATPase activity of VCP, with studies showing up to a threefold increase in activity. VAA1 binds to an allosteric pocket near the C-terminus of VCP, mimicking the interaction of a regulatory phenylalanine residue in the VCP C-terminal tail. This interaction is thought to displace the autoinhibitory C-terminal tail, thereby promoting a conformational change that enhances ATP hydrolysis. The ability of VAA1 to specifically activate VCP makes it a valuable tool for elucidating the downstream cellular pathways regulated by VCP, particularly in the context of mitochondrial quality control.

Application Notes & Protocols

This section provides detailed protocols for utilizing this compound to investigate key aspects of mitochondrial quality control.

Application Note 1: Assessment of Mitophagy using this compound

Objective: To determine the effect of VCP activation by VAA1 on the process of mitophagy.

Background: VCP plays a critical role in the PINK1/Parkin-mediated mitophagy pathway. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, which are subsequently recognized and processed by VCP, leading to the degradation of damaged mitochondria. Activating VCP with VAA1 is hypothesized to enhance the clearance of damaged mitochondria.

Experimental Protocol: Keima-Based Mitophagy Assay

Mitochondrially-targeted Keima (mt-Keima) is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum in the acidic environment of the lysosome. This property allows for the ratiometric quantification of mitophagy.

Materials:

  • HeLa cells stably expressing mt-Keima

  • This compound (VAA1)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Oligomycin/Antimycin A

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer with 488 nm and 561 nm lasers

Procedure:

  • Seed HeLa-mt-Keima cells in a suitable format (e.g., 24-well plate or chamber slides) and allow them to adhere overnight.

  • Prepare working solutions of VAA1 and CCCP in complete culture medium. A dose-response experiment for VAA1 (e.g., 1 µM, 5 µM, 10 µM, 20 µM) is recommended to determine the optimal concentration.

  • Treat the cells with VAA1 or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours) prior to inducing mitochondrial damage.

  • Induce mitophagy by treating the cells with CCCP (e.g., 10 µM) or Oligomycin/Antimycin A (e.g., 1 µM each) for 4-6 hours in the presence of VAA1 or vehicle. Include a control group with VAA1 treatment alone to assess its effect on basal mitophagy.

  • Wash the cells twice with PBS.

  • Acquire images using a fluorescence microscope with two excitation wavelengths: 488 nm (neutral pH) and 561 nm (acidic pH). Alternatively, analyze the cells by flow cytometry, measuring the fluorescence intensity in the corresponding channels.

  • Quantify the mitophagy index by calculating the ratio of the fluorescence intensity at 561 nm to that at 488 nm. An increase in this ratio indicates an increase in mitophagy.

Data Presentation:

Treatment GroupVAA1 Concentration (µM)Mitophagy InducerMitophagy Index (561/488 nm Ratio)
Vehicle Control0None1.0 ± 0.1
VAA1 Alone10None1.2 ± 0.15
CCCP Alone010 µM CCCP2.5 ± 0.3
VAA1 + CCCP110 µM CCCP2.8 ± 0.35
VAA1 + CCCP510 µM CCCP3.5 ± 0.4
VAA1 + CCCP1010 µM CCCP4.2 ± 0.5

Table 1: Representative quantitative data for the effect of this compound on CCCP-induced mitophagy.

Visualization:

Mitophagy_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed HeLa-mt-Keima cells cell_adhesion Allow cells to adhere cell_seeding->cell_adhesion vaa1_treatment Treat with this compound (or vehicle) cell_adhesion->vaa1_treatment mitophagy_induction Induce mitophagy (e.g., CCCP) vaa1_treatment->mitophagy_induction imaging Fluorescence Microscopy or Flow Cytometry mitophagy_induction->imaging quantification Quantify Mitophagy Index (561/488 nm ratio) imaging->quantification VCP_MMP_Pathway Mitochondrial_Stress Mitochondrial Stress VCP VCP/p97 Mitochondrial_Stress->VCP induces damage VCP_Activator_1 This compound (VAA1) VCP_Activator_1->VCP activates Damaged_Mitochondria_Clearance Enhanced Clearance of Damaged Mitochondria VCP->Damaged_Mitochondria_Clearance Healthy_Mitochondria Healthier Mitochondrial Population Damaged_Mitochondria_Clearance->Healthy_Mitochondria MMP_Maintenance Maintenance of Mitochondrial Membrane Potential (ΔΨm) Healthy_Mitochondria->MMP_Maintenance Mitochondrial_Dynamics_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis seed_cells Seed mito-GFP cells treatment Treat with VAA1 and/or stressor seed_cells->treatment fixation Fix cells treatment->fixation confocal Confocal Microscopy fixation->confocal quantify_morphology Quantify Mitochondrial Morphology (ImageJ) confocal->quantify_morphology VCP_Protein_Degradation Mitochondrial_Damage Mitochondrial Damage (e.g., CCCP) PINK1_Parkin PINK1/Parkin Activation Mitochondrial_Damage->PINK1_Parkin Ubiquitination Ubiquitination of OMM Proteins (e.g., MFN2) PINK1_Parkin->Ubiquitination Extraction Extraction of Ub-MFN2 Ubiquitination->Extraction signals for VCP_Activator_1 This compound (VAA1) VCP VCP/p97 VCP_Activator_1->VCP activates VCP->Extraction facilitates Proteasome Proteasomal Degradation Extraction->Proteasome

References

Application Notes and Protocols: Lentiviral Delivery of VCP Constructs and VCP Activator 1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing lentiviral vectors to express Valosin-Containing Protein (VCP) constructs in target cells, followed by treatment with VCP Activator 1. This powerful combination allows for the investigation of VCP function, the modulation of its ATPase activity, and the exploration of its role in various cellular processes and disease models.

Introduction

Valosin-Containing Protein (VCP), also known as p97, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in a multitude of cellular processes.[1][2] VCP is integral to protein quality control, including the ubiquitin-proteasome system (UPS) and autophagy, by unfolding and extracting ubiquitinated proteins from cellular complexes or membranes.[2][3] Its functions extend to DNA damage repair, cell cycle regulation, and membrane fusion.[3] Dysregulation of VCP activity is associated with various diseases, including neurodegenerative disorders and cancer.

Lentiviral vectors are a robust tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, enabling stable and long-term gene expression. The delivery of VCP constructs via lentivirus allows for the study of wild-type VCP function or the pathogenic effects of specific VCP mutations.

This compound (VA1) is a small molecule that allosterically activates VCP's ATPase activity. It binds to a pocket near the C-terminus of VCP, leading to a dose-dependent increase in ATP hydrolysis. This provides a method to specifically enhance VCP function and investigate the consequences of its activation in cellular models.

This document provides detailed protocols for lentiviral production and transduction of VCP constructs, subsequent treatment with this compound, and methods for assessing the outcomes.

Data Presentation

Table 1: In Vitro VCP ATPase Activity with this compound
ActivatorTargetEC50 (µM)Maximum Fold Activationkcat (s⁻¹) (DMSO Control)kcat (s⁻¹) (with Activator)Reference
This compound (VA1/VAA1)Wild-Type VCP4.1 ± 1.1~3.00.10 ± 0.030.19 ± 0.04 (at 20 µM)
UP12Wild-Type VCP1.57Not specified0.2440.309 (at 25 µM)
UP109Wild-Type VCP24.72Not specified0.2440.489 (at 25 µM)
UP158Wild-Type VCP2.41Not specified0.2440.356 (at 25 µM)
UP163Wild-Type VCPNot specifiedNot specified0.2440.366 (at 25 µM)
Table 2: Domain-Specific VCP ATPase Activity with Activators
Activator (25 µM)VCP Mutant (Active Domain)Change in ATPase ActivityReference
UP12VCP E578Q (D1 active)Increased (not significant, P=0.069)
UP158VCP E578Q (D1 active)Significantly decreased (P<0.001)
UP163VCP E578Q (D1 active)Significantly decreased (P<0.0001)
All (UP12, UP109, UP158, UP163)VCP E305Q (D2 active)Significantly increased (P<0.0001)

Signaling Pathways and Experimental Workflow Diagrams

VCP_Signaling_Pathways cluster_UPS Ubiquitin-Proteasome System cluster_Autophagy Autophagy cluster_DDR DNA Damage Response cluster_ERK ERK1/2 Pathway Ub_Protein Ubiquitinated Substrate VCP_Complex VCP/p97-Cofactor Complex Ub_Protein->VCP_Complex Recognition Proteasome 26S Proteasome VCP_Complex->Proteasome Unfolding & Delivery Degraded\nPeptides Degraded Peptides Proteasome->Degraded\nPeptides Damaged_Organelle Damaged Organelle Autophagosome Autophagosome Damaged_Organelle->Autophagosome Engulfment VCP_Complex_Auto VCP/p97 Damaged_Organelle->VCP_Complex_Auto Clearance (Lysophagy) Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation DNA_Damage DNA Double- Strand Break VCP_DDR VCP/p97 DNA_Damage->VCP_DDR Recruitment Repair_Proteins DNA Repair Proteins VCP_DDR->Repair_Proteins Extraction of Chromatin-associated Proteins DNA Repair DNA Repair Repair_Proteins->DNA Repair Shoc2_Complex Shoc2 Scaffolding Complex RAF1 RAF-1 Shoc2_Complex->RAF1 VCP_ERK VCP/p97 VCP_ERK->Shoc2_Complex Modulates Ubiquitination ERK12 ERK1/2 RAF1->ERK12

Caption: VCP is a central regulator in multiple signaling pathways.

Lentiviral_VCP_Workflow cluster_Lenti_Production Lentivirus Production cluster_Transduction_Treatment Transduction and Treatment cluster_Analysis Downstream Analysis Plasmids 1. Co-transfect HEK293T cells: - Lentiviral vector with VCP construct - Packaging plasmid (e.g., psPAX2) - Envelope plasmid (e.g., pMD2.G) Transfection 2. Transfection (e.g., PEI, Lipofectamine) Plasmids->Transfection Harvest 3. Harvest viral supernatant (48-72h post-transfection) Transfection->Harvest Purify 4. Filter and concentrate virus Harvest->Purify Transduction 6. Transduce cells with lentivirus (with Polybrene) Purify->Transduction Target_Cells 5. Seed target cells Target_Cells->Transduction Selection 7. Select for transduced cells (e.g., Puromycin) Transduction->Selection Treatment 8. Treat with this compound or DMSO (control) Selection->Treatment Western Western Blot (VCP expression, pathway markers) Treatment->Western ATPase_Assay VCP ATPase Activity Assay Treatment->ATPase_Assay Viability Cell Viability/Toxicity Assays Treatment->Viability Functional Functional Assays (e.g., Proteasome activity, Autophagy flux) Treatment->Functional

Caption: Experimental workflow for lentiviral VCP delivery and activation.

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the production of lentiviral particles in HEK293T cells using a second or third-generation packaging system.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid containing the VCP construct of interest (wild-type or mutant)

  • Packaging plasmid (e.g., psPAX2 or equivalent)

  • Envelope plasmid (e.g., pMD2.G or equivalent)

  • High-glucose DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Polyethylenimine (PEI), Lipofectamine)

  • 0.45 µm syringe filters

  • 10 cm tissue culture dishes

Procedure:

  • Cell Seeding: The day before transfection, seed 3.8 x 10⁶ HEK293T cells per 10 cm dish in complete DMEM. Cells should be approximately 70-80% confluent at the time of transfection.

  • Plasmid DNA Preparation: Prepare a DNA mixture in a sterile microfuge tube containing the lentiviral transfer plasmid, packaging plasmid, and envelope plasmid. A common ratio is 4:3:1 (transfer:packaging:envelope). For a 10 cm dish, use a total of 10-15 µg of DNA.

  • Transfection Complex Formation:

    • In a sterile tube (Tube A), dilute the plasmid DNA mixture in 500 µL of Opti-MEM.

    • In a separate sterile tube (Tube B), dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions. For PEI, a common ratio is 1:3 (µg DNA:µg PEI).

    • Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Gently add the DNA-transfection reagent mixture dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.

  • Incubation and Media Change: Incubate the cells at 37°C with 5% CO₂. After 12-18 hours, carefully aspirate the media and replace it with 10 mL of fresh complete DMEM.

  • Viral Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.

    • Add 10 mL of fresh complete DMEM to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

  • Viral Purification and Storage:

    • Centrifuge the collected supernatant at 500 x g for 5 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells and debris.

    • The filtered viral supernatant can be used directly or concentrated using methods like ultracentrifugation or PEG precipitation for higher titers.

    • Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the steps for transducing target cells with the produced lentivirus.

Materials:

  • Target cells

  • Lentiviral stock (from Protocol 1)

  • Complete culture medium for target cells

  • Polybrene (Hexadimethrine bromide)

  • Selection antibiotic (e.g., Puromycin, if the lentiviral vector contains a resistance gene)

Procedure:

  • Cell Seeding: The day before transduction, seed the target cells in a culture plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction:

    • Thaw the lentiviral stock on ice.

    • On the day of transduction, remove the culture medium from the target cells.

    • Prepare the transduction medium by adding the desired amount of lentivirus and Polybrene (typically 4-8 µg/mL) to fresh complete culture medium. The amount of virus to add will depend on the desired multiplicity of infection (MOI). This may need to be optimized for your specific cell line.

    • Add the transduction medium to the cells.

  • Incubation: Incubate the cells at 37°C with 5% CO₂ for 24 hours.

  • Media Change: After 24 hours, remove the virus-containing medium and replace it with fresh complete culture medium.

  • Selection (Optional): If using a lentiviral vector with a selection marker, begin antibiotic selection 48-72 hours post-transduction. The optimal antibiotic concentration should be determined beforehand with a kill curve for your specific cell line.

  • Expansion: Expand the transduced and selected cells for downstream experiments.

Protocol 3: this compound Treatment and Analysis

This protocol describes the treatment of VCP-expressing cells with this compound and subsequent analysis.

Materials:

  • Transduced target cells expressing the VCP construct

  • This compound (VA1)

  • DMSO (vehicle control)

  • Reagents for downstream assays (e.g., lysis buffer for Western blot, ATPase assay kit, cell viability reagent)

Procedure:

  • Cell Seeding for Experiments: Seed the transduced cells at an appropriate density for the planned downstream assays.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution to the desired final concentrations in fresh culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 1-25 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO.

    • Remove the old medium from the cells and add the medium containing this compound or DMSO.

    • Incubate for the desired treatment duration (e.g., 4, 8, 12, 24 hours). This should be optimized for your experimental goals.

  • Downstream Analysis:

    • Western Blot Analysis: Lyse the cells and perform Western blotting to confirm the expression of the VCP construct and to analyze the phosphorylation status or levels of proteins in VCP-related pathways (e.g., markers of autophagy like LC3-II, or components of the ERK pathway).

    • VCP ATPase Activity Assay: Immunoprecipitate the VCP protein from cell lysates and perform an in vitro ATPase activity assay using a commercially available kit (e.g., ADP-Glo). This will confirm the effect of the activator on the expressed VCP construct.

    • Cell Viability Assays: Perform assays such as MTT or CellTiter-Glo to assess the effect of VCP overexpression and activation on cell viability and proliferation.

    • Functional Assays:

      • Proteasome Activity: Measure proteasome activity using fluorogenic substrates to determine if VCP activation modulates UPS function.

      • Autophagy Flux: Monitor autophagy flux using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) or by measuring LC3-II turnover in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1).

      • Aggregate Clearance: If studying protein aggregation disorders, transfect or transduce cells with a model aggregating protein and assess the effect of VCP activation on aggregate clearance via microscopy or filter retardation assays.

By following these detailed protocols, researchers can effectively utilize lentiviral delivery of VCP constructs in combination with this compound to dissect the complex roles of VCP in health and disease.

References

Guide to VCP Activator 1: Solubility, Preparation, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility, preparation, and application of VCP Activator 1 (also known as VAA1), a potent stimulator of Valosin-Containing Protein (VCP/p97) ATPase activity.

Introduction

Valosin-Containing Protein (VCP), also known as p97, is a hexameric AAA+ ATPase that plays a crucial role in a multitude of cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), DNA damage response, and cell cycle regulation.[1][2] VCP functions by unfolding and extracting ubiquitinated proteins from cellular complexes, thereby maintaining protein homeostasis.[2] Given its central role in cellular function, dysregulation of VCP activity has been implicated in various diseases, including neurodegenerative disorders and cancer.[2]

This compound is a small molecule that allosterically activates VCP's D2 ATPase activity.[3] It binds to a hydrophobic cleft near the C-terminal tail of VCP, distinct from the nucleotide-binding pockets. This binding event displaces a regulatory phenylalanine residue (Phe-740), which normally inhibits the conformational changes in the D2 domain required for ATP hydrolysis. By stabilizing a rotated D2 domain configuration, this compound facilitates ADP release and accelerates ATP turnover, leading to enhanced VCP activity.

Physicochemical Properties and Solubility

This compound has a molecular formula of C20H22N2O2S and a molecular weight of 354.47 g/mol . Understanding its solubility is critical for the preparation of stock solutions and experimental assays.

SolventSolubilityConcentration (Molarity)Notes
DMSO300 mg/mL846.33 mMUltrasonic treatment may be needed to achieve complete dissolution. Use freshly opened DMSO as it is hygroscopic.
DMSO10 mM--
Preparation of Stock Solutions

Proper preparation and storage of this compound stock solutions are essential to maintain its activity and ensure experimental reproducibility.

Materials:

  • This compound solid powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Ultrasonic bath (optional)

  • Vortex mixer

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the weight of the compound).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.

    • To further aid solubility, the tube can be warmed to 37°C.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

    • For short-term storage, aliquots can be kept at -20°C for up to 1 month.

    • Solutions should be stored sealed and protected from light and moisture.

Experimental Protocols

While specific experimental concentrations and conditions will vary depending on the cell type and assay, the following provides a general framework for utilizing this compound.

In Vitro VCP ATPase Activity Assay

This protocol is designed to measure the direct effect of this compound on the ATPase activity of purified VCP.

Materials:

  • Recombinant human VCP protein

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP)

  • ATP solution

  • Phosphate detection reagent (e.g., Malachite Green)

  • 384-well microplate

Protocol:

  • Prepare VCP Solution: Dilute recombinant VCP to the desired concentration in Assay Buffer.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to generate a range of concentrations to be tested. Include a DMSO-only control.

  • Plate Setup: Add the VCP solution and the this compound dilutions (or DMSO control) to the wells of the microplate.

  • Initiate Reaction: Add ATP to each well to initiate the ATPase reaction. The final ATP concentration should be at or near the Km of VCP for ATP (approximately 80 µM).

  • Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each concentration of this compound. Plot the activity against the log of the activator concentration to determine the EC50 value.

Cell-Based Assay for Protein Aggregate Clearance

This protocol outlines a general method to assess the ability of this compound to enhance the clearance of protein aggregates in a cellular context.

Materials:

  • Cell line expressing an aggregate-prone protein (e.g., TDP-43, huntingtin)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against the protein of interest

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed the cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a DMSO-only control. A typical concentration range to test could be 1-10 µM.

  • Incubation: Incubate the cells for a sufficient period to observe changes in protein aggregation (e.g., 24-48 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific antibody binding with blocking solution.

    • Incubate with the primary antibody against the aggregate-prone protein.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number and size of protein aggregates per cell in multiple fields of view for each treatment condition.

Signaling Pathways and Mechanisms of Action

VCP is a key player in several cellular signaling pathways. Its activation by this compound can modulate these pathways.

  • Ubiquitin-Proteasome System: VCP is integral to the ubiquitin-proteasome system, where it recognizes and unfolds ubiquitinated proteins, targeting them for degradation by the 26S proteasome. By enhancing VCP's unfoldase activity, this compound can potentially accelerate the degradation of misfolded and aggregated proteins.

  • ERK1/2 Signaling: VCP has been shown to be critical in controlling signals transmitted via the Shoc2-ERK1/2 signaling axis. The ATPase activity of VCP modulates the ubiquitination of components within this pathway.

  • NF-κB Signaling: VCP has been implicated in the regulation of the NF-κB signaling pathway. Inhibition of VCP can modulate this pathway, suggesting that activation by this compound might also have an impact.

Visualizations

VCP_Activator_1_Mechanism cluster_VCP VCP Hexamer VCP VCP (Inactive State) D2_domain D2 ATPase Domain (Inhibited by Phe-740) Activated_VCP VCP (Active State) VCP->Activated_VCP Conformational Change C_terminus C-terminal Tail (with Phe-740) D2_domain->C_terminus Inhibited by VCP_Activator_1 This compound VCP_Activator_1->VCP Binds to allosteric pocket D2_domain_active D2 ATPase Domain (Rotated & Active) ATP_hydrolysis Accelerated ATP Hydrolysis D2_domain_active->ATP_hydrolysis Drives Unfolding Enhanced Substrate Unfolding & Processing ATP_hydrolysis->Unfolding Powers

Mechanism of VCP activation by this compound.

Experimental_Workflow_Aggregate_Clearance start Start: Cells with Protein Aggregates treatment Treat with this compound (or DMSO control) start->treatment incubation Incubate (24-48h) treatment->incubation fix_perm Fix and Permeabilize Cells incubation->fix_perm immunostaining Immunostain for Aggregated Protein fix_perm->immunostaining imaging Fluorescence Microscopy immunostaining->imaging analysis Quantify Protein Aggregates imaging->analysis end End: Assess Aggregate Clearance analysis->end

Workflow for assessing protein aggregate clearance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VCP Activator 1 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VCP Activator 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments for maximal effect. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also referred to as VA1 or VAA1) is a small molecule allosteric activator of Valosin-Containing Protein (VCP/p97).[1][2] VCP is an AAA+ ATPase that plays a crucial role in numerous cellular processes, including protein quality control, ubiquitin-dependent protein degradation, endoplasmic reticulum-associated degradation (ERAD), DNA damage response, and autophagy.[3][4][5] this compound binds to an allosteric pocket near the C-terminus of the VCP protein. This binding event stimulates the ATPase activity of VCP, leading to an increase in its ability to unfold and process substrate proteins.

Q2: What is the recommended concentration range for this compound?

A2: The optimal concentration of this compound is dependent on the specific experimental setup, including the cell type and the assay being performed. However, based on in vitro biochemical assays, this compound has been shown to dose-dependently stimulate VCP ATPase activity with an EC50 value of approximately 4.1 µM, reaching maximal activation at concentrations around 20 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How should I prepare and store this compound?

A3: For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month. The product should be stored sealed and protected from moisture and light. For experiments, dilute the stock solution to the desired concentration in the appropriate assay buffer. Ensure the final DMSO concentration is consistent across all conditions and ideally does not exceed 0.5%.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low activation of VCP ATPase activity 1. Incorrect assay conditions: ATP concentration, VCP concentration, or buffer components may be suboptimal. 2. Degraded this compound: Improper storage or handling of the compound. 3. Inactive VCP enzyme: The purified VCP may have lost its activity. 4. Assay interference: Components in the assay mixture may be interfering with the detection method.1. Optimize assay conditions: Ensure the ATP concentration is near the Km of VCP (~70-80 µM) for sensitive detection of activation. Use a VCP concentration in the nanomolar range (e.g., 10-200 nM). Verify the composition of your assay buffer (e.g., 50 mM HEPES pH 7.5, 25 mM KCl, 2.5 mM MgCl2). 2. Use fresh compound: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 3. Verify enzyme activity: Test the basal activity of your VCP enzyme preparation before conducting activation experiments. 4. Run controls: Include a DMSO-only control to establish the basal ATPase activity and a positive control (if available). Also, run a control with the activator in the absence of the enzyme to check for assay interference.
High variability between replicates 1. Pipetting errors: Inaccurate dispensing of small volumes of enzyme, ATP, or activator. 2. Inconsistent incubation times: Variation in the duration of the ATPase reaction. 3. Plate edge effects: Evaporation or temperature gradients across the microplate.1. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate techniques for handling small volumes. 2. Standardize incubation: Use a multichannel pipette or automated liquid handler to start all reactions simultaneously. Ensure a consistent incubation time for all wells. 3. Minimize edge effects: Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity.
Unexpected cellular toxicity 1. High concentration of this compound: The concentration used may be cytotoxic to the specific cell line. 2. High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic.1. Perform a cytotoxicity assay: Determine the toxic concentration range of this compound for your cell line using assays like MTT or CellTiter-Glo. 2. Maintain low DMSO concentration: Ensure the final DMSO concentration in the cell culture medium is below a non-toxic level (typically <0.5%).
Activator shows reduced effect in cellular assays compared to biochemical assays 1. Poor cell permeability: The compound may not efficiently cross the cell membrane. 2. Compound metabolism: The activator may be rapidly metabolized by the cells. 3. Presence of endogenous inhibitors/activators: Cellular factors may modulate VCP activity and the effect of the activator.1. Assess cell permeability: While this compound has properties suitable for cell-based assays, its permeability can be cell-line dependent. Consider using permeabilization agents as a control if direct intracellular target engagement is the primary goal. 2. Time-course experiment: Perform a time-course experiment to determine the optimal incubation time for observing the desired cellular effect. 3. Use a target engagement assay: Employ a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to VCP within the cell.

Data Presentation

Table 1: In Vitro Activity of this compound (VAA1)

ParameterValueAssay ConditionsReference
EC50 4.1 ± 1.1 µM100 µM ATP, 1 h endpoint ADPGlo assay
Maximum Fold Activation ~3.0-fold100 µM ATP, 1 h endpoint ADPGlo assay
Binding Affinity (KD) 27 ± 4 µMIsothermal Titration Calorimetry (ITC)

Table 2: Kinetic Parameters of VCP in the Presence of this compound (VAA1)

Conditionkcat (s⁻¹)K1/2 for ATP (µM)Reference
DMSO Control 0.10 ± 0.0379 ± 8
20 µM VAA1 0.19 ± 0.0476 ± 10

Experimental Protocols

Protocol 1: In Vitro VCP ATPase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from studies characterizing VCP activators.

  • Prepare Reagents:

    • VCP Assay Buffer: 50 mM HEPES pH 7.5, 25 mM KCl, 2.5 mM MgCl₂, 2.5 mM GSH, 0.01% Triton-X-100, 0.1 mg/mL BSA.

    • Recombinant human VCP protein (10-100 nM final concentration).

    • ATP solution (100 µM final concentration).

    • This compound stock solution in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

  • Assay Procedure:

    • In a 384-well plate, add VCP protein diluted in VCP Assay Buffer.

    • Add this compound at various concentrations (e.g., 0.1 to 100 µM) or DMSO vehicle control. The final DMSO concentration should be 0.5%.

    • Pre-incubate the VCP protein with the activator for 5 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the light output using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from a no-enzyme control.

    • Normalize the data to the DMSO control to determine the fold activation.

    • Plot the fold activation against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response equation to determine the EC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general workflow to confirm the binding of this compound to VCP in a cellular context.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection of Soluble VCP:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble VCP in each sample by Western blotting using a VCP-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble VCP as a function of temperature for both the activator-treated and DMSO-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization upon binding, confirming target engagement.

Mandatory Visualizations

VCP_Activation_Pathway cluster_activator Allosteric Activation cluster_vcp VCP Hexamer cluster_cellular_processes Downstream Cellular Processes VCP_Activator_1 This compound VCP VCP (inactive) VCP_Activator_1->VCP Binds to allosteric site VCP_active VCP (active) VCP->VCP_active Conformational Change & ATPase Activation ERAD ERAD VCP_active->ERAD Proteostasis Protein Homeostasis VCP_active->Proteostasis Autophagy Autophagy VCP_active->Autophagy DNA_Repair DNA Damage Response VCP_active->DNA_Repair

Caption: Allosteric activation of VCP by this compound and its downstream cellular effects.

experimental_workflow cluster_setup Assay Setup cluster_reaction ATPase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (VCP, ATP, Activator) plate Dispense into 384-well plate reagents->plate preincubation Pre-incubate VCP with Activator (5 min) plate->preincubation initiation Initiate reaction with ATP preincubation->initiation incubation Incubate (60 min) initiation->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo luminescence Measure Luminescence adp_glo->luminescence normalization Normalize to DMSO control luminescence->normalization dose_response Generate Dose-Response Curve & Calculate EC50 normalization->dose_response

Caption: Workflow for determining the EC50 of this compound using an in vitro ATPase assay.

References

Troubleshooting VCP Activator 1 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VCP Activator 1 (also known as VAA1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule allosteric activator of Valosin-containing protein (VCP)/p97. It stimulates the D2 ATPase activity of VCP.[1] this compound binds to an allosteric pocket near the C-terminus of VCP.[2][3][4][5] This binding event displaces a regulatory phenylalanine residue, leading to a conformational change that facilitates ADP release and accelerates ATP turnover.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month. It is crucial to store it in a sealed container, away from moisture and light. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: In which solvent should I dissolve this compound?

A3: this compound is highly soluble in DMSO, with a reported solubility of up to 300 mg/mL. For preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Q4: I am seeing precipitation in my this compound stock solution. What should I do?

A4: If you observe precipitation in your DMSO stock solution, you can try to redissolve the compound by gently warming the tube to 37°C and using an ultrasonic bath for a short period. If the precipitate does not dissolve, it may indicate that the solution is oversaturated or that the compound has degraded. In such cases, it is recommended to prepare a fresh stock solution.

Q5: My experiment is not showing the expected activation of VCP. What are some possible reasons?

A5: There could be several reasons for a lack of VCP activation:

  • Compound Instability: Ensure that the this compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.

  • Incorrect Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

  • Assay Conditions: The activity of VCP and its activators can be sensitive to buffer composition, pH, and the presence of cofactors. Ensure that your assay buffer conditions are optimal for VCP ATPase activity.

  • Inactive Enzyme: Verify the activity of your VCP enzyme preparation using a positive control.

Troubleshooting Guide

Issue: Inconsistent or no VCP activation in my assay.

This guide will walk you through a logical sequence of steps to identify the potential source of the problem.

Troubleshooting Workflow

G start Start: Inconsistent/No VCP Activation check_compound 1. Check this compound Integrity start->check_compound check_storage Stored correctly? (-80°C/-20°C, protected from light/moisture) check_compound->check_storage   check_freeze_thaw Aliquoted? (Minimized freeze-thaw cycles) check_storage->check_freeze_thaw Yes prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh No check_freeze_thaw->prepare_fresh No check_assay 2. Verify Assay Protocol check_freeze_thaw->check_assay Yes prepare_fresh->check_assay check_concentration Correct final concentration? (Perform dose-response) check_assay->check_concentration check_buffer Optimal buffer conditions? (pH, cofactors) check_concentration->check_buffer Yes optimize_assay Optimize Assay Conditions check_concentration->optimize_assay No check_enzyme VCP enzyme active? (Use positive control) check_buffer->check_enzyme Yes check_buffer->optimize_assay No check_enzyme->optimize_assay No resolve Problem Resolved check_enzyme->resolve Yes optimize_assay->check_assay

Caption: A flowchart for troubleshooting this compound experiments.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and its analogs from kinetic assays using recombinant VCP.

CompoundEC50 (μM)Max Activation (% vs. DMSO)kcat (nmol Pi/nmol VCP/s)KM (μM ATP)Catalytic Efficiency (kcat/KM, mM⁻¹s⁻¹)
This compound 1.243000.30980.953.82
UP109 24.71970.48936.1713.52
UP163 9.002040.36654.206.76

Experimental Protocols

Generalized Protocol for VCP ATPase Activity Assay

This protocol is a general guideline for measuring the effect of this compound on VCP's ATPase activity. Specific conditions may need to be optimized for your experimental setup.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 2.5x assay buffer (e.g., 125 mM Tris pH 7.4, 50 mM MgCl₂, 2.5 mM EDTA).

    • Prepare a solution of purified VCP protein at the desired concentration in 1x assay buffer.

    • Prepare an ATP solution (e.g., 0.5 mM) in 1x assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of 2.5x assay buffer to each well.

    • Add 10 µL of the purified VCP protein solution (or buffer for blank controls).

    • Add 10 µL of this compound at various dilutions (or DMSO for a vehicle control).

    • Incubate the plate at room temperature for 60 minutes.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well and mix.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Measure the amount of ATP remaining in each well using a suitable detection reagent, such as Kinase-Glo Plus.

    • Add 10 µL of the detection reagent to each well and incubate for 10 minutes at room temperature in the dark.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the decrease in ATP levels, which corresponds to the ATPase activity.

    • Normalize the activity to the VCP concentration and incubation time.

    • Plot the VCP activity against the concentration of this compound to determine the EC50.

Signaling Pathway

VCP plays a crucial role in several cellular pathways, primarily related to protein quality control. This compound enhances these functions by stimulating VCP's ATPase activity.

VCP Signaling and Cellular Functions

G VCP_Activator This compound VCP VCP/p97 (ATPase) VCP_Activator->VCP activates UPS Ubiquitin-Proteasome System VCP->UPS Autophagy Autophagy VCP->Autophagy ERAD ER-Associated Degradation (ERAD) VCP->ERAD DNA_repair DNA Damage Repair VCP->DNA_repair Membrane_fusion Membrane Fusion VCP->Membrane_fusion Protein_degradation Protein Degradation UPS->Protein_degradation Autophagy->Protein_degradation ERAD->Protein_degradation Cellular_homeostasis Cellular Homeostasis DNA_repair->Cellular_homeostasis Membrane_fusion->Cellular_homeostasis

Caption: VCP's central role in cellular protein quality control pathways.

References

Common issues with VCP ATPase assays using activators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing VCP ATPase assays with small molecule activators.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to measure VCP ATPase activity?

A1: The most common methods for measuring VCP ATPase activity are endpoint colorimetric or luminescence-based assays that detect either the depletion of ATP or the generation of ADP or inorganic phosphate (Pi). Two widely used assays are the Malachite Green assay, which colorimetrically detects inorganic phosphate, and luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[1][2][3] The ADP-Glo™ assay is particularly well-suited for high-throughput screening due to its sensitivity and robustness.[1][4]

Q2: How do small molecule activators increase VCP ATPase activity?

A2: Small molecule activators of VCP typically bind to allosteric sites on the enzyme, which are distinct from the ATP binding pocket. This binding induces conformational changes that enhance the enzyme's catalytic efficiency. For example, the activator VA1 binds to an allosteric pocket near the C-terminus of VCP. This can lead to an increased turnover rate of ATP (kcat) and/or a decreased Michaelis constant (Km) for ATP, signifying a higher affinity.

Q3: What are some examples of VCP ATPase activators and their general properties?

A3: Several small molecule activators of VCP have been identified, including VA1, UP12, UP109, UP158, and UP163. These compounds have been shown to increase VCP ATPase activity by up to 3-fold. For instance, VA1 has an EC50 of approximately 4 µM. The UP series of compounds also demonstrate activation, with UP109 and UP163 increasing VCP activity by approximately 97% and 104%, respectively.

Q4: Can VCP ATPase activity be influenced by factors other than small molecule activators?

A4: Yes, VCP ATPase activity is modulated by several factors. The D2 domain of VCP is responsible for the majority of its ATPase activity. The enzyme requires Mg²⁺ for its function and its activity can be stimulated by high temperatures. Additionally, various cofactor proteins, such as p47 and the UFD1L/NPL4 (UN) heterodimer, can regulate VCP's ATPase activity and its engagement with substrates.

Troubleshooting Guide

Issue 1: High Background Signal in the Assay

Potential Cause Recommended Solution
Contaminated Reagents: ATP stocks, buffers, or water may be contaminated with inorganic phosphate (for Malachite Green assays) or ADP (for ADP-Glo™ assays).Use fresh, high-purity reagents. For Malachite Green assays, ensure all glassware is washed with phosphate-free detergent and rinsed thoroughly with Milli-Q water. Prepare fresh ATP stocks regularly.
Spontaneous ATP Hydrolysis: ATP can hydrolyze non-enzymatically, especially at elevated temperatures or in suboptimal buffer conditions.Run a "no enzyme" control to determine the rate of spontaneous ATP hydrolysis. Subtract this background from all measurements. Optimize buffer conditions and avoid prolonged incubation at high temperatures if possible.
Activator Interference: The activator compound itself might interfere with the detection method (e.g., have intrinsic fluorescence or absorbance, or affect luciferase activity).Run a control with the activator in the absence of VCP to check for interference. If interference is observed, consider using an orthogonal assay method for verification.

Issue 2: Low or No VCP ATPase Activity Detected

Potential Cause Recommended Solution
Inactive Enzyme: VCP may have lost activity due to improper storage or handling.Ensure VCP is stored at the correct temperature (typically -80°C) and handled on ice. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme or a positive control (e.g., a known active VCP mutant).
Suboptimal Assay Conditions: Incorrect pH, salt concentration, or Mg²⁺ concentration can inhibit enzyme activity.Verify the composition and pH of the assay buffer. The typical pH range is 7.4-7.5. Ensure the presence of Mg²⁺ in the buffer, as it is essential for VCP's ATPase function.
Incorrect ATP Concentration: The ATP concentration might be too high, leading to substrate inhibition, or too low for detectable activity.Determine the Km of VCP for ATP under your experimental conditions and use an ATP concentration around the Km value for initial experiments.

Issue 3: Inconsistent or Irreproducible Results

Potential Cause Recommended Solution
Activator Solubility Issues: The small molecule activator may not be fully dissolved in the assay buffer, leading to variable concentrations.Prepare fresh stock solutions of the activator in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the aqueous assay buffer. Visually inspect for any precipitation. The final concentration of the organic solvent in the assay should be kept low and consistent across all wells.
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability, especially in multi-well plate formats.Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette or an automated liquid handler for improved consistency.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect the reaction rate.Avoid using the outermost wells of the plate for critical experiments. Alternatively, fill the outer wells with buffer or water to minimize evaporation from the inner wells.

Quantitative Data Summary

Table 1: Effects of Small Molecule Activators on VCP ATPase Activity

ActivatorEC₅₀ (µM)Max. Activation (% increase)Effect on k_cat_Effect on K_M_
VA1 ~4~200% (3-fold)--
UP12 1.2439%Increased-
UP109 24.797%Significantly Increased-
UP158 2.5750%Increased-
UP163 9.00104%Increased-

Data compiled from multiple sources.

Table 2: Kinetic Parameters of Wild-Type VCP

ParameterValueConditions
K_m_ for ATP ~0.33 mMOptimal conditions
V_max_ ~0.52 nmol Pi/min/µgOptimal conditions
k_cat_ ~0.244 nmol Pi/nmol VCP/sDMSO control condition

Data from published studies.

Experimental Protocols

Protocol 1: ADP-Glo™ Luminescence-Based VCP ATPase Assay

This protocol is adapted from established methods for measuring VCP ATPase activity by quantifying the amount of ADP produced.

Materials:

  • Purified VCP protein

  • VCP activator of interest

  • ATP solution (e.g., 100 mM stock)

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Solid white 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Thaw all reagents on ice and allow the assay buffer to come to room temperature. Prepare serial dilutions of the VCP activator in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add 20 µl of 2.5x assay buffer.

    • Add 10 µl of purified VCP protein to the desired final concentration. For a negative control, add 10 µl of elution buffer.

    • Add 10 µl of the VCP activator dilution or vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for 10-60 minutes to allow the activator to bind to VCP.

  • Initiate ATPase Reaction:

    • Add 10 µl of ATP solution to each well to initiate the reaction. The final ATP concentration should be optimized for your specific experiment (e.g., around the Km of VCP).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add a volume of ADP-Glo™ Reagent equal to the reaction volume in each well.

    • Incubate at room temperature for 40 minutes to stop the ATPase reaction and deplete the remaining ATP.

    • Add a volume of Kinase Detection Reagent equal to the total volume in each well.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the VCP ATPase activity.

Protocol 2: Malachite Green Colorimetric VCP ATPase Assay

This protocol is based on the detection of inorganic phosphate (Pi) released during ATP hydrolysis.

Materials:

  • Purified VCP protein

  • VCP activator of interest

  • ATP solution (e.g., 100 mM stock)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP)

  • Malachite Green Reagent

  • Phosphate standards for standard curve

  • Clear 96-well plates

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions using phosphate-free water. Prepare a standard curve of inorganic phosphate.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the VCP activator or vehicle control.

    • Add the purified VCP protein. Include a "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate ATPase Reaction:

    • Add ATP to each well to start the reaction.

    • Incubate at 37°C for a specific time, ensuring the reaction remains in the linear phase.

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent.

    • Incubate at room temperature for 15-30 minutes to allow color development.

  • Data Acquisition: Measure the absorbance at approximately 620-640 nm using a plate reader. The absorbance is proportional to the amount of inorganic phosphate released.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents (Buffer, ATP, Activator) setup Set up Reaction Plate (Enzyme, Activator, Buffer) reagents->setup enzyme Prepare VCP Enzyme enzyme->setup initiate Initiate with ATP Incubate at 37°C setup->initiate stop Stop Reaction & Add Detection Reagent initiate->stop read Read Signal (Luminescence/Absorbance) stop->read analyze Data Analysis (Calculate Activity) read->analyze

Caption: A generalized workflow for a VCP ATPase assay.

signaling_pathway cluster_ups Ubiquitin-Proteasome System (UPS) cluster_autophagy Autophagy ub_protein Ubiquitinated Substrate vcp_complex VCP/p97 Complex (with cofactors) ub_protein->vcp_complex Recognition unfolded Unfolded Substrate vcp_complex->unfolded ATP Hydrolysis (Segregase Activity) proteasome 26S Proteasome degradation Degradation proteasome->degradation unfolded->proteasome pi3k PI3K Complex Formation autophagosome Autophagosome Formation pi3k->autophagosome autolysosome Autolysosome autophagosome->autolysosome maturation Autophagosome Maturation lysosome Lysosome lysosome->autolysosome Fusion vcp_complex_auto VCP/p97 vcp_complex_auto->pi3k Enhances vcp_complex_auto->maturation Required for activator Small Molecule Activator activator->vcp_complex activator->vcp_complex_auto

Caption: VCP's role in protein quality control pathways.

References

How to mitigate off-target effects of VCP Activator 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VCP Activator 1. The information is designed to help mitigate potential off-target effects and ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric activator of the Valosin-containing protein (VCP/p97), a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins.[1] It binds to an allosteric pocket near the C-terminus of VCP, stimulating its ATPase activity.[1] This activation is thought to mimic the displacement of a regulatory phenylalanine residue in VCP's C-terminal tail.

Q2: What are the known cellular functions of VCP?

A2: VCP is a crucial regulator of cellular protein homeostasis and is involved in a multitude of cellular processes.[2][3] These include:

  • Endoplasmic Reticulum-Associated Degradation (ERAD)[4]

  • Autophagy and mitophagy

  • Stress granule clearance

  • DNA damage response and replication

  • Cell cycle control

VCP's diverse functions are mediated through its interaction with a wide range of cofactors and adaptor proteins.

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is limited published data specifically documenting off-target effects of this compound. However, given the central role of VCP in numerous critical cellular pathways, hyperactivation of VCP could potentially lead to unintended consequences. These may include alterations in protein degradation pathways, cell cycle progression, or stress responses. It is crucial to perform control experiments to monitor for such effects.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect the compound from moisture and light.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected Cytotoxicity 1. High Concentration: The compound may be toxic at high concentrations. 2. Off-target Effects: Activation of VCP may be disrupting essential cellular processes.1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. 2. Monitor Cell Health: Use assays like MTT or LDH to assess cell viability. 3. Investigate Apoptosis: Perform western blot analysis for apoptosis markers like cleaved PARP and cleaved Caspases 8 and 9.
Inconsistent or No Effect on VCP Activity 1. Compound Degradation: Improper storage may have led to compound degradation. 2. Incorrect Assay Conditions: The ATPase assay conditions may not be optimal. 3. Cell Line Specificity: The effect of VCP activation may vary between cell lines.1. Verify Compound Integrity: Use a fresh aliquot of this compound. 2. Optimize ATPase Assay: Ensure the correct buffer composition, ATP and MgCl2 concentrations, and incubation time are used (see Protocol 1). 3. Confirm VCP Expression: Check the expression level of VCP in your cell line by western blot.
Alterations in Protein Ubiquitylation Patterns 1. On-target Effect: VCP is a key regulator of ubiquitin-dependent protein degradation. 2. Off-target Kinase Inhibition: Although not a kinase inhibitor, it's good practice to rule this out if unexpected phosphorylation changes are observed.1. Global Ubiquitin Profiling: Perform proteomic analysis to assess changes in the ubiquitinome. 2. Western Blot for Ubiquitin: Analyze total protein ubiquitylation levels by western blot. 3. Kinome Profiling (Optional): If unexpected phosphorylation events are observed, consider a kinome-wide activity assay.
Unexpected Phenotypes (e.g., cell cycle arrest, altered organelle morphology) 1. On-target consequence of VCP hyperactivation: VCP is involved in numerous pathways. 2. Disruption of VCP-cofactor interactions: The activator might alter the binding of VCP to its various cofactors.1. Cell Cycle Analysis: Use flow cytometry to analyze cell cycle distribution. 2. Immunofluorescence: Stain for markers of relevant organelles (e.g., ER, mitochondria, lysosomes). 3. Co-immunoprecipitation: Investigate the interaction of VCP with its key cofactors (see Protocol 3).

Experimental Protocols

Protocol 1: In Vitro VCP ATPase Activity Assay

This protocol is for measuring the ATPase activity of purified recombinant VCP in the presence of this compound.

Materials:

  • Purified recombinant VCP protein

  • This compound

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2

  • ATP solution (100 mM)

  • Malachite Green-based phosphate detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mix containing assay buffer and the desired concentration of this compound or DMSO (vehicle control).

  • Add purified VCP protein to the reaction mix and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the recommended wavelength (typically around 620-650 nm).

  • Calculate the ATPase activity based on a phosphate standard curve.

Protocol 2: Western Blot Analysis of VCP Signaling Pathway

This protocol describes how to assess the activation of VCP and its downstream effects in cell culture.

Materials:

  • Cells treated with this compound or DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VCP, anti-ubiquitin, anti-cleaved PARP, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: Co-Immunoprecipitation of VCP and its Cofactors

This protocol is to investigate if this compound alters the interaction of VCP with its known cofactors.

Materials:

  • Cells treated with this compound or DMSO

  • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Anti-VCP antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli buffer)

  • Primary antibodies for western blotting (e.g., anti-VCP, anti-UFD1, anti-NPL4, anti-p47)

Procedure:

  • Lyse the treated cells and pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with an anti-VCP antibody overnight at 4°C.

  • Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Analyze the eluates by western blotting using antibodies against VCP and its cofactors of interest.

Visualizations

VCP_Signaling_Pathway cluster_upstream Upstream Regulation cluster_vcp VCP Hexamer cluster_cofactors Cofactors/Adaptors cluster_downstream Downstream Processes VCP_Activator_1 This compound VCP VCP/p97 VCP_Activator_1->VCP Activates ATPase UFD1_NPL4 UFD1-NPL4 VCP->UFD1_NPL4 Binds p47 p47 VCP->p47 Binds Other_Cofactors Other Cofactors VCP->Other_Cofactors Binds ERAD ERAD UFD1_NPL4->ERAD Mediates Autophagy Autophagy p47->Autophagy Mediates DNA_Repair DNA Repair Other_Cofactors->DNA_Repair Mediates Cell_Cycle Cell Cycle Other_Cofactors->Cell_Cycle Mediates Experimental_Workflow start Start Experiment treatment Treat cells with This compound start->treatment dose_response Dose-Response & Cytotoxicity Assays treatment->dose_response atpase_assay In Vitro ATPase Assay treatment->atpase_assay western_blot Western Blot (VCP pathway, Apoptosis) treatment->western_blot co_ip Co-Immunoprecipitation (VCP-Cofactor Interactions) treatment->co_ip proteomics Proteomics/ Ubiquitinomics treatment->proteomics data_analysis Data Analysis dose_response->data_analysis atpase_assay->data_analysis western_blot->data_analysis co_ip->data_analysis proteomics->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Logic start Unexpected Result is_cytotoxic Is it cytotoxic? start->is_cytotoxic is_on_target Is the on-target effect confirmed? is_cytotoxic->is_on_target No dose_response Perform Dose-Response & Viability Assays is_cytotoxic->dose_response Yes is_pathway_altered Are related pathways altered? is_on_target->is_pathway_altered Yes atpase_assay Confirm VCP Activation (ATPase Assay) is_on_target->atpase_assay No pathway_analysis Analyze Downstream Pathways (WB, Proteomics) is_pathway_altered->pathway_analysis Yes cofactor_analysis Investigate Cofactor Interactions (Co-IP) is_pathway_altered->cofactor_analysis Yes optimize_concentration Optimize Concentration or Experiment Duration dose_response->optimize_concentration troubleshoot_assay Troubleshoot Assay Protocol atpase_assay->troubleshoot_assay off_target_effect Potential Off-Target Effect pathway_analysis->off_target_effect cofactor_analysis->off_target_effect

References

Technical Support Center: Optimizing VCP Activator 1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VCP Activator 1 and other activators of Valosin-Containing Protein (VCP/p97). Here you will find troubleshooting advice and frequently asked questions to enhance the specificity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is VCP and why is it a target for activators?

A1: Valosin-Containing Protein (VCP), also known as p97, is a critical AAA+ ATPase (ATPases Associated with diverse cellular Activities) enzyme.[1][2] It functions as a hexameric machine that uses the energy from ATP hydrolysis to remodel or unfold ubiquitinated proteins, playing a central role in numerous cellular processes. These include protein quality control, endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[2][3] Loss of VCP function is linked to protein aggregation disorders and neurodegenerative diseases.[4] Small molecule activators are being investigated as tools to enhance VCP activity, potentially clearing toxic protein aggregates.

Q2: How does this compound (also known as VA1 or VAA1) work?

A2: this compound is an allosteric activator. It binds to a specific pocket near the C-terminus of the VCP protein. This binding mimics the interaction of a phenylalanine residue in VCP's own C-terminal tail, which is thought to be autoinhibitory. By displacing this tail, this compound stimulates VCP's ATPase activity, leading to an approximately 3-fold increase in its enzymatic rate.

Q3: What are the key domains of the VCP protein?

A3: Each VCP monomer consists of an N-terminal domain, two ATPase domains (D1 and D2), and a C-terminal tail. The N-terminal domain is primarily involved in binding to ubiquitin and various cofactor proteins, which direct VCP to specific cellular pathways. The D1 and D2 domains are responsible for ATP binding and hydrolysis, with the D2 domain exhibiting the major ATPase activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent ATPase Activity Results Pipetting errors or incorrect reagent concentrations.Ensure accurate pipetting, especially with multichannel pipettes. Prepare fresh ATP and buffer solutions and verify their concentrations.
VCP protein instability or aggregation.Purify VCP protein to high homogeneity (~93% or higher). Store aliquots at -80°C and avoid repeated freeze-thaw cycles. Perform mass photometry to confirm the hexameric state of the protein.
Assay conditions are not optimal.Optimize enzyme and ATP concentrations. For screening activators, aim for ~10-15% ATP consumption in control reactions. Ensure the assay buffer composition is correct (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
This compound Shows No Effect Compound degradation.Store this compound at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month), protected from moisture and light.
Incorrect assay setup.Pre-incubate VCP with the activator for a sufficient time (e.g., 5-60 minutes) before adding ATP to initiate the reaction.
Resistant VCP mutant.If using a mutant form of VCP, confirm that the mutation is not within the activator's binding site. Engineered mutations in the VA1 binding pocket can confer resistance.
Off-Target Effects Observed in Cell-Based Assays Lack of specificity of the activator.To confirm the activator's specificity for VCP, test its effect on other AAA+ ATPases, such as the 26S proteasome. Additionally, use a VCP inhibitor (e.g., CB-5083 or NMS-873) in parallel to see if it produces the opposite effect.
Compound toxicity.Perform a dose-response curve for cell viability (e.g., using an MTT assay) to determine the optimal non-toxic concentration of the activator for your cell line.
Difficulty Reproducing Aggregate Clearance Insufficient VCP activation.Consider using other identified VCP activators like UP109, which has shown to increase VCP activity by up to 104% and enhance the clearance of TDP-43 aggregates.
Cell model limitations.Ensure your cell model effectively generates protein aggregates. For example, treating cells with a proteasome inhibitor like MG132 can induce the formation of insoluble, ubiquitinated protein aggregates.

Quantitative Data Summary

Table 1: Efficacy of VCP Activators on ATPase Activity

CompoundEC₅₀ (µM)Maximum Fold ActivationAssay TypeReference
This compound (VAA1)4.1 ± 1.1~3.0ADP-Glo
Compound 1 (Precursor to VAA1)15 ± 4~2.2ADP-Glo
UP121.57~1.39Kinase-Glo
UP10924.72~1.97Kinase-Glo
UP1582.41~1.50Kinase-Glo
UP163N/A~2.04 (at 25 µM)Kinase-Glo

Table 2: Kinetic Parameters of VCP in the Presence of VAA1

Conditionkcat (s⁻¹)K₁/₂ for ATP (µM)Reference
DMSO Control0.10 ± 0.0379 ± 8
20 µM VAA10.19 ± 0.0476 ± 10

Experimental Protocols & Visualizations

VCP ATPase Activity Assay (Bioluminescence-Based)

This protocol is adapted from methods used to characterize VCP activators and inhibitors. It measures the amount of ATP remaining after the enzymatic reaction, which is inversely proportional to VCP's ATPase activity.

Methodology:

  • Preparation: Thaw purified VCP protein, ATP solution, and Kinase-Glo™ reagent on ice. Allow assay buffers to reach room temperature.

  • Plate Setup: In a 96-well white plate, add 20 µl of 2.5x assay buffer (Final concentration: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Protein Addition: Add 10 µl of purified VCP protein to each well (final concentration typically 10-100 nM). For blank wells, add 10 µl of elution buffer.

  • Compound Addition: Add 10 µl of the VCP activator (e.g., this compound) at various concentrations. For control wells, add DMSO.

  • Pre-incubation: Incubate the plate at room temperature for 60 minutes to allow the compound to bind to VCP.

  • Reaction Initiation: Add 10 µl of ATP solution (e.g., final concentration of 100 µM) to all wells to start the reaction.

  • Reaction Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µl of Kinase-Glo™ Plus reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Read the luminescence on a plate reader. A lower signal indicates higher ATPase activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution prep_reagents Thaw Reagents (VCP, ATP, Kinase-Glo) add_buffer Add Assay Buffer to 96-well Plate add_vcp Add VCP Protein add_buffer->add_vcp add_compound Add this compound (or DMSO control) add_vcp->add_compound pre_incubate Pre-incubate (60 min) add_compound->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate_reaction Incubate Reaction (60 min) add_atp->incubate_reaction add_kinase_glo Add Kinase-Glo Reagent incubate_reaction->add_kinase_glo incubate_dark Incubate in Dark (10 min) add_kinase_glo->incubate_dark read_luminescence Measure Luminescence incubate_dark->read_luminescence

Workflow for a VCP ATPase activity assay.
VCP Signaling and Cellular Roles

VCP is a central hub in cellular protein homeostasis, influencing multiple pathways. Its activity is crucial for extracting ubiquitinated proteins from larger complexes or cellular structures, targeting them for degradation by the proteasome or through autophagy.

vcp_pathway cluster_processes Cellular Processes VCP VCP/p97 (AAA+ ATPase) ERAD ER-Associated Degradation (ERAD) VCP->ERAD Autophagy Autophagy VCP->Autophagy DNA_Repair DNA Damage Repair VCP->DNA_Repair Proteasome Proteasomal Degradation VCP->Proteasome Activator This compound Activator->VCP allosterically activates Ub_Substrate Ubiquitinated Substrate Ub_Substrate->VCP is processed by Cofactors Cofactors (e.g., UFD1/NPL4, p47) Cofactors->VCP directs specificity

VCP's central role in cellular pathways.
Troubleshooting Logic for Specificity Issues

When an experiment with a VCP activator yields ambiguous or unexpected results, a logical approach is needed to determine if the effects are on-target. This involves a series of control experiments to validate the specificity of the activator.

troubleshooting_logic Start Unexpected Result with This compound Q1 Is the effect VCP-dependent? Start->Q1 Test_Mutant Test Activator on Resistant VCP Mutant Q1->Test_Mutant Yes Test_Inhibitor Does a VCP Inhibitor (e.g., CB-5083) show the opposite effect? Q1->Test_Inhibitor Yes Off_Target Effect is likely Off-Target Q1->Off_Target No Q2 Is the effect specific to VCP? Test_Mutant->Q2 Effect is lost Test_Mutant->Off_Target Effect persists Test_Inhibitor->Q2 Yes Test_Inhibitor->Off_Target No Test_Other_ATPase Test Activator on other ATPases (e.g., 26S Proteasome) Q2->Test_Other_ATPase Yes On_Target Effect is likely On-Target Test_Other_ATPase->On_Target No effect on other ATPases Test_Other_ATPase->Off_Target Effect observed on other ATPases

Decision tree for troubleshooting specificity.

References

VCP Activator 1 cytotoxicity and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VCP Activator 1. The focus is on understanding and mitigating potential cytotoxicity.

FAQs: Understanding this compound and Potential Cytotoxicity

Q1: What is this compound and how does it work?

VCP (Valosin-containing protein)/p97 is an AAA+ ATPase crucial for cellular protein homeostasis. It is involved in processes like protein degradation, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2] this compound, also known as VAA1, is a small molecule that allosterically activates the ATPase activity of VCP.[3][4][5] It binds to a pocket near the C-terminus of VCP, stimulating its activity up to approximately threefold. This activation is being explored for therapeutic potential in diseases associated with VCP loss-of-function, such as certain neurodegenerative conditions.

Q2: Is this compound cytotoxic?

Currently, there is limited direct published evidence detailing the specific cytotoxicity profile of this compound. However, like any biologically active small molecule, it has the potential to induce cytotoxicity, particularly at higher concentrations or with prolonged exposure. The principle of hormesis suggests that while moderate activation of VCP may be beneficial, excessive activation could be detrimental. One study noted the potential for dose-limiting toxicity, suggesting that cytotoxicity is a consideration.

Q3: What are the theoretical mechanisms of this compound cytotoxicity?

While direct evidence is scarce, we can theorize potential mechanisms based on the known functions of VCP. Over-activation of VCP could lead to:

  • Accelerated degradation of essential proteins: VCP is a key component of the ubiquitin-proteasome system. Hyperactivation could lead to the inappropriate or premature degradation of proteins essential for cell survival and function.

  • Metabolic stress: As an ATPase, VCP consumes ATP. A significant, sustained increase in its activity could deplete cellular ATP reserves, leading to energy stress and triggering cell death pathways.

  • Disruption of cellular homeostasis: The finely tuned processes regulated by VCP, such as ER and mitochondrial function, could be disrupted by its over-activation, leading to cellular stress responses that may culminate in apoptosis or other forms of cell death.

Q4: How does the cytotoxicity of VCP activators compare to VCP inhibitors?

The cytotoxicity of VCP inhibitors (e.g., CB-5083, DBeQ, ML240) is well-documented. These molecules induce cell death by causing the accumulation of misfolded and ubiquitinated proteins, leading to severe endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This ultimately triggers apoptosis.

The cytotoxic mechanisms of a VCP activator would likely be distinct. Instead of a "protein traffic jam," over-activation might cause "protein over-processing" or energy depletion. It is crucial for researchers to not directly extrapolate inhibitor cytotoxicity data to activators but to instead design experiments to specifically test for potential adverse effects of activation.

Troubleshooting Guide: Managing Potential Cytotoxicity in Experiments

This guide provides a systematic approach to identifying and mitigating potential cytotoxicity associated with this compound in your experiments.

Issue 1: Unexpected Cell Death or Poor Cell Health

Symptoms:

  • Reduced cell viability in treated versus control groups.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Increased apoptosis or necrosis markers.

Troubleshooting Workflow:

G start Unexpected Cell Death Observed dose_response Perform a Dose-Response Experiment (e.g., MTT, CellTiter-Glo) start->dose_response controls Review Experimental Controls (Vehicle, positive/negative controls) start->controls determine_ic50 Determine IC50/CC50 dose_response->determine_ic50 time_course Conduct a Time-Course Experiment mechanism Investigate Mechanism of Death (e.g., Caspase assay, Annexin V) time_course->mechanism optimize_dose Optimize Working Concentration (Use lowest effective concentration) determine_ic50->optimize_dose optimize_dose->time_course end Refined Experimental Protocol mechanism->end controls->dose_response

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Detailed Steps:

  • Confirm the Observation: Ensure the observation is not due to experimental artifacts. Check your vehicle control (e.g., DMSO) to ensure it is not causing toxicity at the concentration used.

  • Establish a Dose-Response Curve:

    • Protocol: Plate cells at a consistent density. Treat with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for a fixed time point (e.g., 24, 48, or 72 hours).

    • Assay: Use a standard viability assay such as MTT, MTS, or a luminescent assay like CellTiter-Glo to measure metabolic activity, or a dye exclusion assay like Trypan Blue.

    • Analysis: Plot cell viability against drug concentration to determine the IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration).

  • Perform a Time-Course Analysis: At a fixed, non-lethal concentration, assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic effect.

  • Optimize Working Concentration: Based on your dose-response and time-course data, select the lowest concentration of this compound that gives the desired biological effect with minimal impact on cell viability.

  • Investigate the Mechanism: If cytotoxicity is observed, use assays for key cell death pathways. For example, a Caspase-Glo assay can detect apoptosis, while Annexin V/PI staining can distinguish between apoptotic and necrotic cells.

Issue 2: Altered Protein Levels or Cellular Pathways

Symptoms:

  • Unexpected changes in the levels of proteins of interest.

  • Activation of cellular stress pathways (e.g., heat shock response, UPR).

Signaling Pathway Considerations:

VCP inhibition is known to robustly activate the Unfolded Protein Response (UPR) due to ER stress. While VCP activation is expected to have a different effect, monitoring this pathway is a prudent step to check for unintended consequences on protein homeostasis.

UPR_Pathway VCP_Activator This compound VCP VCP/p97 VCP_Activator->VCP Activates Proteostasis Altered Proteostasis? VCP->Proteostasis Modulates ER_Stress ER Stress? Proteostasis->ER_Stress May lead to UPR UPR Activation (PERK, IRE1, ATF6) ER_Stress->UPR Induces Apoptosis Apoptosis UPR->Apoptosis If prolonged

Caption: Potential pathway to monitor for off-target stress.

Experimental Protocols & Data

Protocol: Standard Cell Viability Assay (MTT)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate percent viability.

Data Presentation: Comparing VCP Modulators

While specific cytotoxicity data for this compound is not widely available, we can present the known data for VCP inhibitors to provide context for the potency of molecules targeting VCP.

Table 1: Cytotoxicity of VCP Inhibitors in Ovarian Cancer Cell Lines

Compound Cell Line GI50 (µM)
DBeQ OVCAR10 2.5 ± 0.62
OVCAR8 ~3.5
SKOV3 ~4.0
OVCAR5 4.5 ± 1.3
ML240 OVCAR10 0.97 ± 0.27
OVCAR8 ~1.5
SKOV3 ~1.8
OVCAR5 2.03 ± 0.53

Data summarized from a study on VCP inhibitors. The GI50 represents the concentration for 50% growth inhibition.

Table 2: Biochemical Properties of this compound

Parameter Value Assay Condition
EC50 15 ± 4 µM 100 µM ATP
23 ± 7 µM 1 mM ATP
Binding Affinity (KD) 27 ± 4 µM Isothermal Titration Calorimetry

This table shows the concentration required for biochemical activation, not cellular cytotoxicity.

Researchers should aim to use this compound at concentrations aligned with its biochemical activation potential while staying well below any determined cytotoxic threshold for their specific cell model.

References

Overcoming resistance to VCP Activator 1 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VCP Activator 1.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an allosteric activator of the Valosin-Containing Protein (VCP/p97), a critical AAA+ ATPase. It is designed to enhance the inherent ATPase activity of VCP.[1] By binding to an allosteric pocket, this compound stimulates the protein's ability to remodel and segregate ubiquitinated proteins, thereby promoting cellular processes such as protein degradation and organelle turnover.[2][3][4] Enhanced VCP activity can be beneficial in models of protein aggregation-based disorders where a loss of VCP function is implicated.[1]

Q2: What are the expected cellular effects of treatment with this compound?

Treatment with this compound is expected to lead to an increase in VCP's cellular functions. This includes enhanced degradation of proteasomal substrates and increased autophagic flux. Researchers may observe a reduction in the accumulation of ubiquitinated proteins and faster clearance of protein aggregates. Depending on the cell line and its dependence on protein quality control pathways, there could be downstream effects on cell cycle progression and viability.

Q3: My cell line is not responding to this compound. What are the potential reasons?

Lack of response to this compound can stem from several factors:

  • Cell Line Specificity: The dependence on VCP activity varies between cell lines. Some cell lines may have robust alternative protein degradation pathways, making them less sensitive to VCP activation.

  • Compound Inactivity: Ensure the proper storage and handling of this compound to maintain its chemical integrity.

  • Pre-existing Resistance: The cell line may harbor mutations in the VCP gene that prevent the binding or allosteric activation by this compound.

  • Experimental Conditions: Suboptimal assay conditions, such as incorrect compound concentration or incubation time, can lead to a lack of observable effect.

Q4: How can I confirm that this compound is active in my experimental system?

To confirm the activity of this compound, you can perform the following experiments:

  • In Vitro ATPase Assay: The most direct method is to measure the ATPase activity of purified VCP protein in the presence and absence of this compound. A significant increase in ATP hydrolysis will confirm the compound's activity.

  • Cellular Thermal Shift Assay (CETSA): This can be used to verify target engagement in a cellular context.

  • Western Blot for Downstream Markers: Assess the levels of ubiquitinated proteins. Successful activation of VCP should lead to a decrease in the accumulation of these proteins. You can also probe for markers of autophagy, such as LC3-II, which may be altered upon VCP activation.

Troubleshooting Guide

Problem 1: No observable change in cell viability or phenotype after treatment with this compound.

This is a common issue that can be addressed through a systematic troubleshooting workflow.

A Start: No observable effect B Verify Compound Integrity and Concentration A->B Step 1 C Assess VCP Expression Levels B->C If compound is active H Outcome: Issue is with compound or experimental setup B->H If compound is degraded or wrong concentration D Perform VCP ATPase Activity Assay C->D If VCP is expressed G Outcome: Cell line is likely resistant C->G If VCP is not expressed E Sequence VCP Gene for Mutations D->E If ATPase activity is not increased D->H If ATPase activity is increased F Investigate Alternative Cellular Pathways E->F If mutations are found E->F If no mutations are found F->G

Caption: Troubleshooting workflow for lack of this compound effect.

Detailed Steps:

  • Verify Compound Integrity and Concentration:

    • Confirm that this compound has been stored correctly and prepare fresh dilutions.

    • Perform a dose-response experiment to ensure that the concentrations used are within the expected active range.

  • Assess VCP Expression Levels:

    • Use Western blotting to confirm that the cell line expresses VCP at detectable levels.

  • Perform VCP ATPase Activity Assay:

    • This is a critical step to determine if the activator is functioning as expected on the VCP protein from your cells.

    • Protocol: A detailed protocol for a bioluminescence-based ATPase assay is provided in the "Experimental Protocols" section.

  • Sequence VCP Gene for Mutations:

    • If the ATPase activity is not increased by this compound, it is highly probable that the VCP protein itself is altered.

    • Extract genomic DNA or cDNA from the resistant cell line and sequence the coding region of the VCP gene. Pay close attention to the allosteric binding site of the activator, if known, and the D1-D2 linker and ATPase domains, as these are common sites for mutations affecting VCP activity.

  • Investigate Alternative Cellular Pathways:

    • If VCP is wild-type but the cells are still unresponsive, consider that the cellular phenotype you are measuring is not solely dependent on VCP activity. The cells may have compensatory mechanisms.

Problem 2: Development of resistance to this compound after prolonged treatment.

Cell lines can develop acquired resistance to a compound over time. The underlying mechanisms are often genetic.

A Start: Acquired Resistance B Compare IC50/EC50 between parental and resistant lines A->B Step 1 C Sequence VCP gene in resistant line B->C If resistance is confirmed D Analyze VCP Expression Levels C->D If no mutations in VCP F Outcome: Target alteration identified C->F If mutations are found E Investigate Bypass Pathways D->E If VCP expression is unchanged H Outcome: Decreased target expression D->H If VCP expression is decreased G Outcome: Upregulation of bypass pathways E->G

Caption: Investigating acquired resistance to this compound.

Detailed Steps:

  • Confirm Resistance:

    • Perform a cell viability or other relevant functional assay to compare the IC50 or EC50 values of this compound in the parental and suspected resistant cell lines. A significant shift in the dose-response curve indicates resistance.

  • Sequence the VCP Gene:

    • As with inherent resistance, the most likely cause of acquired resistance is the selection of cells with mutations in the VCP gene. Sequence the VCP gene in the resistant cell line and compare it to the parental line.

  • Analyze VCP Protein Expression:

    • Use Western blotting to compare the total VCP protein levels between the parental and resistant lines. A decrease in VCP expression could be a mechanism of resistance.

  • Investigate Bypass Pathways:

    • If no mutations or changes in VCP expression are found, the cells may have adapted by upregulating compensatory pathways. This can be investigated using transcriptomic (RNA-seq) or proteomic analyses to identify differentially expressed genes or proteins related to protein quality control, such as components of the ubiquitin-proteasome system or autophagy pathways.

Data Presentation

Table 1: Hypothetical IC50 Values for VCP Inhibitors in Resistant Cell Lines

Cell LineVCP MutationCB-5083 IC50 (µM)NMS-873 IC50 (µM)UPCDC-30245 IC50 (µM)
HCT116 (Parental)Wild-Type0.20.50.3
HCT116 (CB-R)N660K>100.60.4
HCT116 (CB-R)T688A>10150.9
HCT116 (CB-R)D649A/T688A60.20.2

Data adapted from published studies to illustrate cross-resistance patterns.

Table 2: Hypothetical Relative ATPase Activity of VCP Mutants

VCP MutantBasal ATPase Activity (Fold change vs. WT)
Wild-Type (WT)1.0
E470K~3.5
E470D~2.8
N660K~0.8
T688A~0.5

Data adapted from published studies.

Experimental Protocols

Protocol 1: VCP ATPase Activity Assay (Bioluminescence-based)

This protocol is adapted from established methods for measuring VCP ATPase activity.

Materials:

  • Purified recombinant human VCP protein

  • This compound

  • ATPase reaction buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare VCP/Activator Mixture: In a microcentrifuge tube, mix the purified VCP protein with this compound at various concentrations in the ATPase reaction buffer. Include a vehicle control (e.g., DMSO).

  • Initiate ATPase Reaction: Add ATP to the VCP/activator mixture to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure that less than 30% of the ATP is consumed in the control reaction.

  • Stop Reaction and Detect Remaining ATP:

    • Add ADP-Glo™ Reagent to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luciferase-based reaction. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate reader. The light signal is proportional to the amount of ADP generated and thus to the VCP ATPase activity.

Data Analysis:

  • The luminescence signal is inversely proportional to the remaining ATP, so a higher signal indicates higher ATPase activity.

  • Calculate the fold change in ATPase activity relative to the vehicle control.

Signaling Pathways

cluster_0 Protein Quality Control cluster_1 Resistance Mechanisms UP Ubiquitinated Proteins VCP VCP/p97 UP->VCP Proteasome Proteasome VCP->Proteasome Autophagy Autophagy VCP->Autophagy Degradation Degradation Proteasome->Degradation Autophagy->Degradation Activator This compound Activator->VCP Activates Inhibition Inhibition of Activation Mutation VCP Mutation Mutation->VCP

Caption: VCP's role in protein quality control and a potential resistance mechanism.

References

Best practices for long-term storage of VCP Activator 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing VCP Activator 1 in their experiments. Below you will find frequently asked questions, troubleshooting guidance, detailed experimental protocols, and visualizations to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationNotes
Solid Powder4°C6 monthsStore in a sealed container, away from moisture and light.
Solid Powder-20°C12 monthsStore in a sealed container, away from moisture and light.
In Solvent-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the solid powder in newly opened, anhydrous DMSO. Gentle warming to 37°C and sonication can aid in complete dissolution. It is highly recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles, which can lead to product inactivation.[3]

Q3: What is the mechanism of action for this compound?

This compound is an allosteric activator of Valosin-Containing Protein (VCP/p97).[1] It binds to a pocket near the C-terminus of VCP. This binding event displaces the C-terminal tail of VCP, which is thought to be autoinhibitory. The displacement of the C-terminal tail leads to a conformational change in VCP, stimulating its ATPase activity.

Troubleshooting Guide

Q1: I am observing lower than expected VCP activation in my ATPase assay. What could be the cause?

  • Improper Storage: Ensure that this compound has been stored according to the recommended conditions. Repeated freeze-thaw cycles of stock solutions can degrade the compound.

  • Solvent Quality: The use of hygroscopic or old DMSO can impact the solubility and stability of the activator. Always use freshly opened, anhydrous DMSO for preparing stock solutions.

  • ATP Concentration: The level of VCP activation can be dependent on the ATP concentration in your assay. Ensure your ATP concentration is optimized for your experimental setup.

  • Enzyme Concentration: High concentrations of the VCP enzyme may lead to reduced levels of observable activation. Consider optimizing the enzyme concentration in your assay.

Q2: My experimental results are inconsistent between experiments. How can I improve reproducibility?

  • Consistent Aliquoting: To ensure consistent concentrations, prepare single-use aliquots of your this compound stock solution.

  • Standardized Protocols: Follow a standardized experimental protocol precisely for each replicate. Pay close attention to incubation times, temperatures, and reagent concentrations.

  • Control Experiments: Always include appropriate controls in your experiments. This should include a vehicle control (e.g., DMSO), a positive control if available, and a negative control.

Q3: The this compound powder is difficult to dissolve. What should I do?

  • Sonication and Warming: As mentioned in the stock solution preparation, gentle warming to 37°C and brief sonication can significantly improve solubility in DMSO.

  • Fresh Solvent: Ensure you are using high-quality, anhydrous DMSO.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effect on VCP ATPase activity.

ParameterValueConditions
EC50 15 ± 4 µM100 µM ATP, 1-hour endpoint ADPGlo assay
23 ± 7 µM1 mM ATP, 1-hour endpoint ADPGlo assay
Maximum Activation ~3-foldDose-dependent activation
KD 27 ± 4 µMIsothermal Titration Calorimetry (ITC)

Experimental Protocols

VCP ATPase Activity Assay

This protocol is adapted from a bioluminescence-based assay to measure VCP's ATPase activity.

Materials:

  • Purified recombinant VCP protein

  • This compound

  • Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Kinase-Glo® Luminescence Assay Kit

  • White, opaque 96-well plates

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 20 µL of 2.5x assay buffer to each well of a 96-well plate.

  • Enzyme Addition: Add 10 µL of purified VCP protein to the appropriate wells. For blank wells, add 10 µL of the protein elution buffer.

  • Compound Addition: Add 10 µL of this compound at various concentrations to the test wells. Add 10 µL of DMSO to the control wells.

  • Pre-incubation: Incubate the plate at room temperature for 60 minutes.

  • Initiate Reaction: Add 10 µL of 0.5 µM ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the ATPase activity.

TDP-43 Clearance Assay in Cells

This protocol describes a method to assess the effect of this compound on the clearance of TDP-43 aggregates in a cellular model.

Materials:

  • HeLa cells (or other suitable cell line)

  • GFP-TDP-43 expression vector

  • Transfection reagent

  • MG132 (proteasome inhibitor)

  • Cycloheximide (CHX, protein synthesis inhibitor)

  • This compound

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed HeLa cells in appropriate culture plates.

  • Transfection: Transfect the cells with the GFP-TDP-43 expression vector.

  • Aggregate Induction: Treat the cells with MG132 to induce the formation of TDP-43 aggregates.

  • Treatment: Following aggregate formation, treat the cells with cycloheximide (CHX) to inhibit further protein synthesis. Concurrently, treat the cells with either this compound at the desired concentration or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for aggregate clearance.

  • Analysis: Harvest the cells and analyze the GFP fluorescence by flow cytometry to quantify the clearance of GFP-TDP-43 aggregates.

Mandatory Visualizations

VCP_Activation_Pathway cluster_VCP VCP Hexamer (Inactive State) cluster_VCP_Active VCP Hexamer (Active State) VCP_inactive VCP C_terminus C-terminal Tail (Autoinhibitory) VCP_inactive->C_terminus Blocks Active Site VCP_Activator This compound Allosteric_Site Allosteric Pocket VCP_Activator->Allosteric_Site Binds to Allosteric Pocket VCP_active VCP (Active) ATP ATP VCP_active->ATP Hydrolyzes Ub_Substrate Ubiquitinated Substrate VCP_active->Ub_Substrate Unfolds Allosteric_Site->VCP_active Induces Conformational Change ADP_Pi ADP + Pi Proteasome Proteasome Ub_Substrate->Proteasome Targets to Degradation Protein Degradation Proteasome->Degradation Leads to

Caption: Mechanism of VCP activation by this compound.

TDP43_Clearance_Workflow start Start: Seed Cells transfect Transfect with GFP-TDP-43 Vector start->transfect induce Induce Aggregates (MG132 Treatment) transfect->induce treat Treat with CHX and This compound / Vehicle induce->treat incubate Incubate for Aggregate Clearance treat->incubate analyze Harvest and Analyze (Flow Cytometry) incubate->analyze end End: Quantify Clearance analyze->end

Caption: Experimental workflow for the TDP-43 clearance assay.

References

Validation & Comparative

A Comparative Guide to VCP Modulators: VCP Activator 1 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Valosin-Containing Protein (VCP) modulators for researchers, scientists, and drug development professionals.

Valosin-Containing Protein (VCP), also known as p97, is a critical enzyme from the AAA+ ATPase family that plays a central role in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2] Its function is vital for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] VCP's activity is powered by ATP hydrolysis, which fuels the mechanical unfolding and extraction of proteins from larger cellular structures for degradation by the proteasome.[1] This guide provides a comparative overview of VCP Activator 1 and other prominent VCP modulators, supported by quantitative data and experimental methodologies.

The Landscape of VCP Modulation

VCP modulators can be broadly categorized into two main classes: activators and inhibitors. While inhibitors have been more extensively studied for their potential in cancer therapy by inducing proteotoxic stress, activators are emerging as potential therapeutics for neurodegenerative diseases characterized by protein aggregation.

  • VCP Inhibitors: These molecules block the ATPase activity of VCP, leading to the accumulation of ubiquitinated proteins, ER stress, and ultimately, apoptosis in rapidly dividing cancer cells.

  • VCP Activators: These compounds enhance the ATPase activity of VCP, potentially boosting the clearance of toxic protein aggregates associated with neurodegenerative conditions.

Quantitative Comparison of VCP Modulators

The following table summarizes the key characteristics of this compound and a selection of well-characterized VCP inhibitors.

CompoundTypeMechanism of ActionIn Vitro Potency (IC50/EC50)Cellular Antiproliferative IC50
This compound ActivatorBinds to an allosteric pocket near the C-terminus, stimulating D2 ATPase activity.EC50: 1.24 µMNot Applicable
NMS-873 InhibitorAllosteric inhibitor that binds to a site between the D1 and D2 domains.IC50: 30 nM0.4 µM (HCT116), 0.7 µM (HeLa)
CB-5083 InhibitorPotent and selective inhibitor targeting the D2 ATPase domain.IC50: 11 nM0.68 µM (A549)
Eeyarestatin I InhibitorInteracts with p97/VCP, but does not inhibit its ATPase activity directly; it blocks the deubiquitination of ERAD substrates.Kd: 5 - 10 µM~8 µM (HepG2, HeLa)
Signaling Pathways and Mechanisms of Action

The diverse functions of VCP place it at a critical junction of cellular protein homeostasis pathways. Modulators can therefore have wide-ranging downstream effects.

VCP_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol MisfoldedProtein Misfolded Protein Ub Ubiquitin Tagging MisfoldedProtein->Ub ERAD Pathway VCP VCP/p97 Hexamer Proteasome Proteasome VCP->Proteasome Unfolding & Translocation Autophagy Autophagy VCP->Autophagy Clearance Ub->VCP Recognition AminoAcids AminoAcids Proteasome->AminoAcids Degradation Aggregates Protein Aggregates Aggregates->VCP Disaggregation VCP_Activator This compound VCP_Activator->VCP Enhances ATPase Activity VCP_Inhibitor NMS-873 / CB-5083 VCP_Inhibitor->VCP Blocks ATPase Activity

This compound functions by binding to an allosteric site near the C-terminus of VCP. This binding event displaces a regulatory phenylalanine residue, which in turn stabilizes a conformation of the D2 ATPase domain that facilitates faster ATP turnover and substrate processing. In contrast, inhibitors like NMS-873 and CB-5083 bind to different sites to lock the enzyme in an inactive state, preventing ATP hydrolysis and blocking the processing of ubiquitinated substrates.

MOA_Comparison cluster_activator Activator Pathway cluster_inhibitor Inhibitor Pathway VCP VCP ATPase Cycle ATP_Hydrolysis ATP Hydrolysis & Substrate Unfolding VCP->ATP_Hydrolysis Protein_Clearance Enhanced Protein Clearance ATP_Hydrolysis->Protein_Clearance Accelerated Rate Protein_Accumulation Protein Accumulation & ER Stress ATP_Hydrolysis->Protein_Accumulation Blocked Activator This compound Activator->VCP Allosteric Activation Inhibitor NMS-873 / CB-5083 Inhibitor->VCP Inhibition

Key Experimental Protocols

In Vitro VCP ATPase Activity Assay

The activity of VCP modulators is primarily quantified by measuring their effect on the rate of ATP hydrolysis. A common method is the bioluminescence-based assay, which measures the amount of ATP remaining after the enzymatic reaction.

Principle: This assay relies on luciferase, which uses ATP to produce light. The luminescence signal is therefore inversely proportional to the VCP ATPase activity.

Materials:

  • Purified recombinant VCP protein

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Test compounds (this compound, inhibitors) dissolved in DMSO

  • Kinase-Glo® Luminescence Assay Kit (or similar)

  • 96-well solid white plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add purified VCP protein to each well (except for blank controls).

  • Add the test compounds or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound binding.

  • Initiate the reaction by adding a fixed concentration of ATP to all wells.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition or activation relative to the DMSO control and plot dose-response curves to determine IC50 or EC50 values.

Assay_Workflow start Start step1 Dispense VCP Protein into 96-well plate start->step1 step2 Add Test Compounds (Activators/Inhibitors) step1->step2 step3 Pre-incubate for Compound Binding step2->step3 step4 Initiate Reaction with ATP step3->step4 step5 Incubate at 37°C step4->step5 step6 Add Luminescence Reagent (e.g., Kinase-Glo) step5->step6 step7 Measure Luminescence step6->step7 end Calculate IC50/EC50 step7->end

Conclusion

VCP modulators represent a promising class of therapeutic agents with distinct applications. This compound, by enhancing the enzyme's natural function, offers a potential strategy for treating neurodegenerative diseases associated with protein aggregation. Conversely, inhibitors like NMS-873 and CB-5083 have shown potent anti-cancer activity by disrupting protein homeostasis in tumor cells. The choice of modulator depends critically on the therapeutic context and the specific cellular pathway being targeted. The detailed experimental protocols and comparative data presented here provide a foundation for researchers to select and evaluate the appropriate VCP modulator for their specific research needs.

References

Orthogonal Assays to Confirm VCP Activation by VCP Activator 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal assays to confirm the activation of Valosin-Containing Protein (VCP) by VCP Activator 1 (VAA1). We present supporting experimental data for VAA1 and alternative VCP activators, detailed experimental protocols, and visualizations of key pathways and workflows to aid in the comprehensive evaluation of VCP activation.

Introduction to VCP and this compound

Valosin-Containing Protein (VCP), also known as p97, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins. It plays a crucial role in cellular protein homeostasis by unfolding and segregating ubiquitinated proteins, thereby regulating processes such as endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair. Dysfunction of VCP is associated with various neurodegenerative diseases and cancer, making it a compelling therapeutic target.

This compound (VAA1) is a small molecule allosteric activator of VCP. It binds to a pocket near the C-terminus of VCP, stimulating its ATPase activity.[1][2] This guide explores robust methods to independently verify the activation of VCP by VAA1 and compares its performance with other known VCP activators.

Quantitative Comparison of VCP Activators

To provide a clear comparison, the following table summarizes the quantitative data from ATPase activity assays for this compound and a series of alternative activators: UP12, UP109, UP158, and UP163.

ActivatorEC50 (µM)Max Activation (% vs. DMSO)kcat (nmol Pi/nmol VCP/s)KM (µM ATP)Catalytic Efficiency (kcat/KM, mM⁻¹s⁻¹)Primary ATPase Domain Activated
This compound (VAA1) 4.1 ± 1.1[3]~300[1][3]0.19 ± 0.0476 ± 103.82D2
UP12 1.24390.309Not significantly changed5.03D1 and D2
UP109 24.7970.48936.1713.52D2
UP158 2.57500.356Not significantly changed5.26D2
UP163 9.001040.366Not significantly changed6.76D2
DMSO (Control) -00.10 ± 0.0379 ± 83.01-

Orthogonal Assays for VCP Activation

Confirmation of VCP activation should not rely on a single assay. The following orthogonal approaches provide a multi-faceted validation of a compound's effect on VCP function.

ATPase Activity Assay

Principle: This is the most direct biochemical assay to measure VCP activation. VCP is an ATPase, and its activation leads to an increased rate of ATP hydrolysis. This can be measured by quantifying the amount of ADP produced or the remaining ATP.

Common Methods:

  • Bioluminescence-based assays (e.g., ADP-Glo™, Kinase-Glo®): These assays measure the amount of ADP produced or ATP remaining, respectively, through a luciferase-based reaction that generates a luminescent signal. The signal is inversely proportional to ATPase activity in the Kinase-Glo assay and directly proportional in the ADP-Glo assay.

  • Colorimetric assays (e.g., Malachite Green): This method quantifies the inorganic phosphate (Pi) released during ATP hydrolysis. The reaction of Pi with a malachite green-molybdate complex produces a colored product that can be measured spectrophotometrically.

Experimental Data Summary:

  • This compound (VAA1) dose-dependently stimulates VCP ATPase activity, with a maximum activation of approximately 3-fold.

  • Alternative activators UP109 and UP163 increase VCP ATPase activity by 97% and 104%, respectively.

Protein Unfolding (Segregase) Activity Assay

Principle: A key function of VCP is to unfold ubiquitinated proteins. This assay directly measures this segregase activity. A model ubiquitinated substrate, such as polyubiquitinated-GFP (Ub-GFP) or pentaubiquitin-conjugated dihydrofolate reductase (Ub5-DHFR), is used. Upon unfolding by VCP, the substrate becomes susceptible to degradation by a protease (e.g., chymotrypsin), or in the case of fluorescent proteins, a loss of fluorescence can be monitored.

Experimental Data Summary:

  • VAA1-treated VCP exhibits a 2.5-fold higher processivity in unfolding GFP-tagged substrates compared to wild-type VCP.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm direct target engagement of a compound with its protein target within a cellular context. The binding of a ligand, such as VAA1 to VCP, can alter the thermal stability of the protein. Cells are treated with the compound, heated to various temperatures, and the amount of soluble VCP remaining at each temperature is quantified, typically by Western blot. An increase in the melting temperature of VCP in the presence of the activator indicates direct binding and stabilization.

Ubiquitinated Protein Degradation Assay

Principle: This cellular assay assesses the downstream functional consequence of VCP activation. Activated VCP is expected to enhance the clearance of ubiquitinated proteins. This can be monitored by measuring the levels of total ubiquitinated proteins or specific VCP substrates, such as TDP-43, by Western blot.

Experimental Data Summary:

  • The VCP activator UP109 has been shown to enhance the clearance of insoluble TDP-4FL aggregates in cellular models.

  • Inhibition of VCP leads to the accumulation of ubiquitinated proteins.

Experimental Protocols

ATPase Activity Assay (Bioluminescence-based)
  • Reagents: Purified recombinant VCP, this compound (or alternative compound), ATP, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • In a 96-well plate, add 25 nM of purified VCP.

    • Add the VCP activator at various concentrations (e.g., 0.1 to 100 µM). Include a DMSO control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

    • Calculate the fold activation relative to the DMSO control.

Protein Unfolding Assay (Chymotrypsin Digestion)
  • Reagents: Purified recombinant VCP, this compound, polyubiquitinated substrate (e.g., Ub5-DHFR), chymotrypsin, ATP.

  • Procedure:

    • Incubate 200 nM of the ubiquitinated substrate with 1 µM VCP in the presence of this compound or DMSO control.

    • Add 2 mM ATP to the reaction mixture.

    • Incubate for 30 minutes at 37°C to allow for unfolding.

    • Add chymotrypsin to a final concentration of 50 ng/mL.

    • Take aliquots at different time points (e.g., 0, 5, 15, 30 minutes) and stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody against the substrate protein (e.g., anti-DHFR).

    • Increased degradation of the substrate in the presence of the activator indicates enhanced unfolding activity.

Cellular Thermal Shift Assay (CETSA)
  • Reagents: Cell culture of interest, this compound, lysis buffer, antibodies against VCP and a loading control.

  • Procedure:

    • Treat cultured cells with this compound or DMSO for 1 hour.

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.

    • Analyze the supernatant by SDS-PAGE and Western blot using an anti-VCP antibody.

    • Quantify the band intensities and plot the fraction of soluble VCP as a function of temperature to determine the melting curve. A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.

Ubiquitinated Protein Degradation Assay
  • Reagents: Cell line expressing a known VCP substrate (e.g., TDP-43), this compound, cycloheximide (CHX) to inhibit new protein synthesis, lysis buffer, anti-ubiquitin and anti-substrate antibodies.

  • Procedure:

    • Treat cells with this compound or DMSO.

    • Add cycloheximide (e.g., 100 µg/mL) to the media.

    • Collect cell lysates at different time points (e.g., 0, 2, 4, 8 hours).

    • Separate the soluble and insoluble protein fractions by centrifugation.

    • Analyze both fractions by SDS-PAGE and Western blot using antibodies against the specific substrate and ubiquitin.

    • A faster decrease in the levels of the ubiquitinated substrate in the activator-treated cells compared to the control indicates enhanced degradation.

Visualizing VCP Activation and Experimental Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams were generated using Graphviz.

VCP_Activation_Pathway cluster_VCP VCP Hexamer cluster_ATPase_Cycle ATPase Cycle cluster_Unfolding Substrate Processing VCP VCP (Inactive) VCP_Active VCP (Active) VCP->VCP_Active Activation VAA1 This compound (VAA1) Allosteric_Site Allosteric Pocket (C-terminus) VAA1->Allosteric_Site Binds to Allosteric_Site->VCP Induces Conformational Change ATP ATP ATP->VCP_Active Binds ADP_Pi ADP + Pi Ub_Substrate Ubiquitinated Substrate Ub_Substrate->VCP_Active Recognized by Unfolded_Substrate Unfolded Substrate Proteasome Proteasome Unfolded_Substrate->Proteasome Targeted for Degradation VCP_Active->ADP_Pi Hydrolyzes VCP_Active->Unfolded_Substrate Unfolds

VCP Activation by this compound

Orthogonal_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ATPase_Assay ATPase Activity Assay (Bioluminescence/Colorimetric) Result1 Result1 ATPase_Assay->Result1 Measure: Increased ATP Hydrolysis Unfolding_Assay Protein Unfolding Assay (Protease Digestion/Fluorescence) Result2 Result2 Unfolding_Assay->Result2 Measure: Enhanced Substrate Unfolding CETSA Cellular Thermal Shift Assay (CETSA) Result3 Result3 CETSA->Result3 Measure: Increased VCP Thermal Stability Degradation_Assay Ubiquitinated Protein Degradation Assay Result4 Result4 Degradation_Assay->Result4 Measure: Accelerated Substrate Degradation Start Start: Treat with this compound Start->ATPase_Assay Start->Unfolding_Assay Start->CETSA Start->Degradation_Assay Conclusion Conclusion: Confirmed VCP Activation Result1->Conclusion Result2->Conclusion Result3->Conclusion Result4->Conclusion

Orthogonal Assay Workflow for VCP Activation

References

A Head-to-Head Comparison of VCP Activators for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of Valosin-containing protein (VCP/p97) activity presents a promising therapeutic avenue for a range of diseases, including neurodegenerative disorders and cancer.[1][2][3] VCP, a member of the AAA+ ATPase family, plays a crucial role in cellular protein homeostasis by unfolding and processing ubiquitinated proteins for degradation by the proteasome.[4][5] This guide provides a comprehensive head-to-head comparison of currently identified VCP activators, supported by experimental data to aid in the selection of appropriate compounds for research and preclinical studies.

This comparative guide summarizes the performance of key VCP activators, details the experimental methodologies used for their characterization, and visualizes their mechanisms of action and relevant signaling pathways.

Performance Comparison of VCP Activators

Several small molecule activators of VCP have been identified and characterized. The following table summarizes the key quantitative data for the most prominent compounds: VCP ATPase Activator 1 (VAA1, also known as VA1 or Compound 6) and a series of compounds designated UP12, UP109, UP158, and UP163.

ActivatorMaximum Activation (% of control)EC50 (µM)Effect on kcatEffect on KM for ATPPrimary ATPase Domain TargetedAssay(s) UsedReference(s)
VAA1 ~200% (3-fold)15 ± 4 (at 100 µM ATP) 23 ± 7 (at 1 mM ATP)IncreasesNo substantial effectAllosteric (near C-terminus, likely affecting D2)ADPGlo, Malachite Green
UP12 39% - 139%1.24 - 1.57Increases (~25%)No significant changeD2Kinase-Glo, MESG-PNP
UP109 97% - 197.4%13.36 - 24.72Increases (~100%)Decreases (>2-fold)D2Kinase-Glo, MESG-PNP
UP158 50% - 150.3%2.41 - 14.30Increases (>50%)No significant changeD2Kinase-Glo, MESG-PNP
UP163 104% - 204%8.90 - 9.00Increases (>50%)No significant changeD2Kinase-Glo, MESG-PNP

Mechanism of Action and Specificity

VAA1 is an allosteric activator that binds to a pocket near the C-terminus of VCP. This binding is thought to mimic an endogenous regulatory mechanism, leading to a conformational change that enhances ATPase activity. Cryo-electron microscopy studies have revealed that VAA1 binds in both the apo and ADP-bound states of VCP. Isothermal titration calorimetry (ITC) confirmed direct binding of VAA1 to VCP with a dissociation constant (KD) of 27 ± 4 µM. VAA1 did not stimulate the ATPase activity of a truncated VCP construct containing only the N-terminal and D1 domains, suggesting its action is likely mediated through the D2 domain.

The UP series of compounds (UP12, UP109, UP158, and UP163) were identified from a high-throughput screen and have been shown to activate VCP's ATPase activity, primarily by increasing the activity of the D2 domain. Experiments using VCP mutants with either an inactive D1 (E305Q) or D2 (E578Q) domain demonstrated that all four compounds significantly increased the activity of the D2 domain, while having minimal or even inhibitory effects on the D1 domain. These activators have also been shown to have some specificity for VCP over other AAA+ ATPases like N-ethylmaleimide-sensitive factor (NSF).

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the VCP activators.

VCP ATPase Activity Assays

Several methods have been employed to measure the ATPase activity of VCP in the presence of activators.

  • ADP-Glo™ Kinase Assay (Promega): This luminescent assay quantifies the amount of ADP produced in an ATPase reaction. The amount of light generated is proportional to the ADP concentration, and thus to the ATPase activity.

    • Protocol Outline:

      • Recombinant VCP (typically 25-200 nM) is pre-incubated with the test compound or DMSO control for a defined period (e.g., 5-60 minutes) in an assay buffer (e.g., 50 mM HEPES pH 7.5, 25 mM KCl, 2.5 mM MgCl2).

      • The ATPase reaction is initiated by the addition of ATP (e.g., 100 µM or 1 mM).

      • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature or 37°C.

      • ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.

      • Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.

      • Luminescence is measured using a plate reader.

  • Kinase-Glo® Luminescent Kinase Assay (Promega): This assay measures the amount of ATP remaining after an ATPase reaction. The luminescent signal is inversely proportional to the ATPase activity.

    • Protocol Outline:

      • A reaction mixture containing purified VCP, the test compound, and ATP in an appropriate buffer is incubated.

      • After the incubation period, the Kinase-Glo® Reagent is added, which contains luciferase and its substrate luciferin.

      • The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin, a reaction that requires ATP and produces light.

      • The amount of light produced is measured and is directly proportional to the amount of ATP remaining in the well.

  • MESG-PNP Coupled ATPase Assay: This is a colorimetric, continuous enzyme assay that measures the release of inorganic phosphate (Pi). The reaction couples the hydrolysis of ATP to the phosphorolysis of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) by purine nucleoside phosphorylase (PNP), which results in a spectrophotometric shift.

    • Protocol Outline:

      • The reaction is performed in a buffer containing VCP, the test compound, ATP, MESG, and PNP.

      • As VCP hydrolyzes ATP to ADP and Pi, the released Pi is used by PNP to convert MESG to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine.

      • The production of the latter compound leads to an increase in absorbance at 360 nm, which can be monitored over time to determine the rate of the ATPase reaction.

  • Malachite Green Assay: This is an endpoint colorimetric assay that quantifies the amount of inorganic phosphate released from ATP hydrolysis.

    • Protocol Outline:

      • The ATPase reaction is carried out as described for other assays.

      • The reaction is stopped, and a Malachite Green reagent is added.

      • The reagent forms a colored complex with the free inorganic phosphate.

      • The absorbance of the complex is measured at a specific wavelength (e.g., 620 nm), and the amount of phosphate is determined from a standard curve.

VCP Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of VCP in cellular protein homeostasis and a typical experimental workflow for identifying and characterizing VCP activators.

VCP_Signaling_Pathway cluster_vcp VCP-Mediated Processing cluster_downstream Cellular Outcomes Misfolded Proteins Misfolded Proteins VCP VCP/p97 Misfolded Proteins->VCP Ubiquitination Damaged Organelles Damaged Organelles Damaged Organelles->VCP Ubiquitination Proteasome Ubiquitin-Proteasome System (UPS) VCP->Proteasome Unfolding & Delivery Autophagy Autophagy VCP->Autophagy Regulation ERAD ER-Associated Degradation (ERAD) VCP->ERAD Extraction from ER Protein Homeostasis Protein Homeostasis Proteasome->Protein Homeostasis Autophagy->Protein Homeostasis ERAD->Protein Homeostasis Experimental_Workflow cluster_screening Screening & Identification cluster_validation In Vitro Validation cluster_mechanistic Mechanistic Studies cluster_cellular Cellular Characterization HTS High-Throughput Screen (e.g., Kinase-Glo) Hit_ID Hit Identification (>3 SD above mean) HTS->Hit_ID Ortho_Assay Orthogonal ATPase Assay (e.g., MESG-PNP) Hit_ID->Ortho_Assay Dose_Response Dose-Response & EC50 Ortho_Assay->Dose_Response Kinetics Kinetic Analysis (kcat, KM) Dose_Response->Kinetics Specificity Specificity Assays (e.g., vs. NSF) Kinetics->Specificity Domain_Mapping Domain Specificity (D1 vs. D2 mutants) Specificity->Domain_Mapping Binding_Assay Direct Binding Assay (e.g., ITC) Domain_Mapping->Binding_Assay Cell_Model Cellular Models of Proteinopathy Domain_Mapping->Cell_Model Structural Structural Studies (e.g., Cryo-EM) Binding_Assay->Structural Aggregate_Clearance Protein Aggregate Clearance Assays Cell_Model->Aggregate_Clearance

References

Comparative Efficacy of VCP/p97 Modulation in Patient-Derived Cancer Cell Lines: A Guide to Activation vs. Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of modulating Valosin-Containing Protein (VCP), also known as p97, in the context of cancer therapy. While VCP activation is explored for neurodegenerative diseases characterized by protein aggregation, VCP inhibition is the primary strategy pursued in oncology. This document outlines the rationale for these opposing approaches and presents a comparison between the investigational compound VCP Activator 1 (VA1) and the well-characterized VCP inhibitor, NMS-873 .

Due to a lack of published data on the efficacy of this compound in patient-derived cancer cell lines, this guide contrasts the biochemical properties of the activator with the established anti-proliferative effects of a potent VCP inhibitor in relevant cancer models.

Introduction to VCP/p97: A Dichotomous Therapeutic Target

Valosin-Containing Protein (VCP/p97) is a critical AAA+ (ATPases Associated with diverse cellular Activities) chaperone that plays a central role in maintaining protein homeostasis (proteostasis). By utilizing the energy from ATP hydrolysis, VCP extracts ubiquitinated proteins from cellular structures, such as the endoplasmic reticulum, chromatin, and protein complexes, targeting them for degradation by the proteasome.[1] This function is essential for processes like Endoplasmic Reticulum-Associated Degradation (ERAD), DNA repair, and autophagy.[2]

In cancer, VCP is frequently overexpressed.[3] This heightened activity helps malignant cells cope with the immense proteotoxic stress generated by rapid proliferation and protein synthesis, making VCP a key enabler of tumor survival and growth.[1] Therefore, the therapeutic strategy in oncology is to inhibit VCP, leading to an accumulation of toxic misfolded proteins, ER stress, and ultimately, cancer cell death.[1]

Conversely, in certain neurodegenerative diseases linked to protein aggregation, a loss-of-function in VCP is implicated. In this context, activating VCP is hypothesized to enhance the clearance of toxic protein aggregates. This compound was developed to probe this therapeutic hypothesis.

Comparative Analysis: this compound vs. VCP Inhibitor NMS-873

This section compares the known attributes of this compound with the VCP inhibitor NMS-873. NMS-873 is a potent, allosteric inhibitor that has been extensively characterized in cancer cell lines.

Table 1: Comparison of VCP Modulator Characteristics

FeatureThis compound (VA1)VCP Inhibitor (NMS-873)
Mechanism of Action Allosteric Activator. Binds to a pocket near the C-terminus, stimulating ATPase activity.Allosteric Inhibitor. Binds to the D1-D2 domain interface, locking VCP in an ADP-bound state and inhibiting ATPase activity.
Biochemical Potency EC₅₀ = ~4 µM (for ATPase stimulation)IC₅₀ = 30 nM (for ATPase inhibition)
Therapeutic Rationale Enhance clearance of protein aggregates (e.g., in neurodegeneration).Induce proteotoxic stress and apoptosis in cancer cells.
Reported Effect in Cancer Cells Data not available. Hypothesized to be pro-survival or have no anti-cancer effect.Potent anti-proliferative and cytotoxic effects.

Table 2: Anti-Proliferative Efficacy of VCP Inhibitor NMS-873 in Cancer Cell Lines

The following table summarizes the reported IC₅₀ (concentration inhibiting 50% of cell growth) values for NMS-873 across various human cancer cell lines, demonstrating its broad cytotoxic activity.

Cell LineCancer TypeAnti-Proliferative IC₅₀
HCT116Colorectal Carcinoma0.4 µM
HeLaCervical Cancer0.7 µM
U-87 MGGlioblastoma6.2 µM
General Tumor PanelVarious Solid & Hematological Tumors0.08 µM to 2 µM

Signaling Pathways and Experimental Visualizations

Visual diagrams are provided to clarify the VCP signaling pathway and a typical experimental workflow for evaluating compound efficacy in patient-derived cell lines.

VCP_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitin Ubiquitin (Ub) Misfolded_Protein->Ubiquitin Ubiquitination Ub_Protein Ub-Protein Misfolded_Protein->Ub_Protein E3 Ligase VCP VCP/p97 Hexamer Ub_Protein->VCP Extraction (ATP -> ADP) Proteasome 26S Proteasome VCP->Proteasome Delivery Proteostasis Proteostasis Maintained VCP->Proteostasis Accelerated Clearance Apoptosis ER Stress & Apoptosis VCP->Apoptosis Protein Accumulation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Activator This compound Activator->VCP Activates Inhibitor VCP Inhibitor (NMS-873) Inhibitor->VCP Inhibits

Caption: VCP/p97 signaling in protein degradation.

Experimental_Workflow cluster_assays Downstream Assays PDX Patient-Derived Xenograft (PDX) Model Tumor Tumor Resection PDX->Tumor Establish Establish Patient-Derived Cell Line (PDCL) Tumor->Establish Culture Cell Culture & Expansion Establish->Culture Plate Seed Cells in Multi-well Plates Culture->Plate Treat Treat with Compounds (Activator vs. Inhibitor vs. Control) Plate->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability Western Western Blot Analysis (e.g., for ER Stress Markers) Incubate->Western Data Data Analysis (IC50 / EC50 Calculation) Viability->Data Western->Data

Caption: Workflow for testing compounds on PDCLs.

Detailed Experimental Protocols

The following are standard protocols for key assays used to determine the efficacy of VCP modulators.

This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Plating:

    • Harvest and count patient-derived cells.

    • Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, VCP inhibitors, and vehicle control (e.g., DMSO) in culture medium.

    • Add the desired final concentrations of compounds to the appropriate wells.

    • Incubate for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Subtract the average background luminescence from all measurements.

    • Normalize the data to the vehicle control wells (representing 100% viability) and calculate the percentage of cell viability for each compound concentration.

    • Use a non-linear regression model to calculate IC₅₀/GI₅₀ values.

This protocol is used to detect changes in the levels of specific proteins indicative of VCP inhibition, such as poly-ubiquitinated proteins or markers of the Unfolded Protein Response (UPR).

  • Sample Preparation & Lysis:

    • Culture and treat cells with compounds as described above.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

    • Incubate the membrane with a primary antibody (e.g., anti-Ubiquitin, anti-CHOP, anti-BiP, or anti-VCP) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system or X-ray film. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

VCP Activator 1: A Comparative Guide to its Efficacy in Rescuing Disease Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VCP Activator 1 and other novel VCP activators in their ability to rescue disease-associated phenotypes, particularly the clearance of pathogenic protein aggregates. The data presented is compiled from recent preclinical studies, offering a valuable resource for researchers investigating therapeutic strategies for proteinopathies such as Multisystem Proteinopathy (MSP), which includes Inclusion Body Myopathy, Paget's Disease of the Bone, and Frontotemporal Dementia (FTD).

Introduction to VCP and its Role in Disease

Valosin-Containing Protein (VCP/p97) is a critical AAA+ ATPase that plays a central role in maintaining cellular protein homeostasis. It functions at the crossroads of the two major protein degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. By utilizing the energy from ATP hydrolysis, VCP segregates and unfolds ubiquitinated protein substrates from cellular structures, targeting them for degradation.

Pathogenic variants in VCP can lead to Multisystem Proteinopathy (MSP), a fatal autosomal dominant disorder. A key pathological hallmark of MSP and other related neurodegenerative diseases is the accumulation of ubiquitinated protein aggregates, such as TDP-43, in affected tissues. Recent research suggests that enhancing VCP's ATPase activity through small molecule activators could be a promising therapeutic approach to clear these toxic aggregates and rescue disease phenotypes.

Comparative Analysis of VCP Activators

This guide focuses on a comparative analysis of this compound (also known as VAA1) and a series of novel activators designated as UP12, UP109, UP158, and UP163. The following tables summarize their performance based on in vitro biochemical assays and cellular models of disease.

Table 1: In Vitro Biochemical Performance of VCP Activators
CompoundEC50 (μM)Maximum VCP Activity (% of Control)kcat (nmol Pi/nmol VCP/s)KM (μM ATP)Catalytic Efficiency (kcat/KM, mM⁻¹s⁻¹)
This compound (VAA1) 4.1 ± 1.1~3000.19 ± 0.0476 ± 10Not Reported
UP12 1.24139.00.30961.465.03
UP109 24.7197.40.48936.1713.52
UP158 2.57150.30.35667.595.26
UP163 9.00204.00.36654.186.76
DMSO (Control) N/A1000.24480.953.01

Data for VAA1, UP12, UP109, UP158, and UP163 are compiled from multiple preclinical studies.[1][2][3]

Table 2: Efficacy in Cellular Disease Models - TDP-43 Aggregate Clearance
CompoundCellular ModelTreatment ConcentrationOutcome
UP109 HeLa cells and iPSC-derived cortical neurons expressing TDP-4FL5 μMSignificantly decreased insoluble TDP-4FL levels, enhancing clearance of intranuclear aggregates.[1][4]
This compound (VAA1) Not explicitly reported for TDP-43 clearance in direct comparison.N/ABased on its potent activation of VCP ATPase activity, it is hypothesized to be effective in clearing protein aggregates.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of VCP activators, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.

VCP_Signaling_Pathway cluster_upstream Cellular Stress / Misfolded Proteins cluster_vcp VCP-Mediated Processing cluster_downstream Protein Degradation Pathways cluster_outcome Cellular Outcome Ubiquitinated\nSubstrates Ubiquitinated Substrates VCP VCP Ubiquitinated\nSubstrates->VCP Recognition & Unfolding UPS Ubiquitin-Proteasome System (UPS) VCP->UPS Delivery for Degradation Autophagy Autophagy VCP->Autophagy Regulation of Autophagosome Maturation VCP_Activators This compound UP Compounds VCP_Activators->VCP Activate ATPase Activity Proteostasis Restored Proteostasis UPS->Proteostasis Autophagy->Proteostasis Aggregate_Clearance Protein Aggregate Clearance Proteostasis->Aggregate_Clearance

VCP's central role in protein homeostasis pathways.

TDP43_Clearance_Workflow Cell_Culture HeLa cells or iPSC-derived neurons expressing myc-TDP-4FL Proteasome_Inhibition Treat with MG132 (4 μM) for 17 hours to induce aggregates Cell_Culture->Proteasome_Inhibition Washout_Treatment Remove MG132, add Cycloheximide (CHX) + VCP Activator (e.g., 5 μM UP109) or DMSO Proteasome_Inhibition->Washout_Treatment Incubation Incubate for 4 hours Washout_Treatment->Incubation Lysis_Fractionation Sequential Protein Extraction: 1. RIPA buffer (soluble fraction) 2. Urea buffer (insoluble fraction) Incubation->Lysis_Fractionation Analysis Western Blot Analysis for myc-TDP-4FL Lysis_Fractionation->Analysis Quantification Quantify insoluble TDP-4FL levels Analysis->Quantification

Workflow for TDP-43 aggregate clearance assay.

Detailed Experimental Protocols

VCP ATPase Activity Assay (Kinase-Glo™)

This protocol is adapted from published studies to measure the effect of activators on VCP's ATP hydrolysis rate.

  • Reaction Setup : Prepare a reaction mixture containing recombinant VCP protein (50-100 nM) in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT).

  • Compound Incubation : Add the VCP activator (e.g., this compound, UP compounds) or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.

  • Initiate Reaction : Start the reaction by adding ATP to a final concentration of 1 mM.

  • Incubation : Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.

  • ATP Measurement : Stop the reaction and measure the remaining ATP using the Kinase-Glo™ Luminescence Kinase Assay kit according to the manufacturer's instructions. Luminescence is inversely proportional to VCP ATPase activity.

  • Data Analysis : Calculate the percentage of VCP activity relative to the DMSO control. Determine EC50 values by fitting the data to a dose-response curve.

TDP-43 Aggregate Clearance Assay

This cellular assay quantifies the ability of VCP activators to clear pre-formed protein aggregates.

  • Cell Culture and Transfection : Culture HeLa cells or iPSC-derived neurons and transfect them with a construct expressing an aggregation-prone form of TDP-43, such as myc-tagged TDP-43 with fluorescence loss-of-function mutations (myc-TDP-4FL).

  • Aggregate Induction : Treat the transfected cells with a proteasome inhibitor, such as MG132 (4 µM), for 17 hours to induce the formation of insoluble TDP-4FL aggregates.

  • Compound Treatment : Wash out the MG132 and treat the cells with fresh media containing a protein synthesis inhibitor (e.g., cycloheximide, 30 µg/µL) along with the VCP activator (e.g., 5 µM UP109) or DMSO as a control.

  • Incubation : Incubate the cells for 4 hours to allow for aggregate clearance.

  • Sequential Protein Extraction :

    • Lyse the cells in RIPA buffer to collect the soluble protein fraction.

    • Pellet the insoluble material by centrifugation and subsequently solubilize it in a urea-containing buffer to obtain the insoluble protein fraction.

  • Western Blot Analysis : Separate the soluble and insoluble protein fractions by SDS-PAGE and perform a Western blot using an anti-myc antibody to detect TDP-4FL.

  • Quantification : Use densitometry to quantify the amount of insoluble TDP-4FL in the urea fraction. A decrease in insoluble TDP-4FL in the activator-treated group compared to the DMSO control indicates enhanced aggregate clearance.

Conclusion

The available data strongly suggest that activating VCP's ATPase activity is a viable strategy for rescuing disease phenotypes associated with protein aggregation. This compound (VAA1) and the "UP" series of compounds have all demonstrated potent activation of VCP in vitro. Notably, UP109 has been shown to effectively enhance the clearance of pathogenic TDP-43 aggregates in cellular models of MSP. While direct comparative data for VAA1 in similar cellular clearance assays is not yet published, its robust biochemical profile suggests it holds similar therapeutic potential.

This comparative guide highlights the promise of VCP activators as a novel class of therapeutics for a range of devastating proteinopathies. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

A Comparative Structural Analysis of VCP Activator 1 Binding Site Versus Other Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics and functional effects of VCP Activator 1 (VA1) against other notable VCP/p97-targeting compounds. The data presented is supported by experimental findings to aid in the rational design and development of novel VCP modulators.

Valosin-containing protein (VCP), also known as p97, is a hexameric AAA+ ATPase that plays a critical role in cellular protein homeostasis by unfolding and extracting ubiquitinated proteins from various cellular complexes and structures.[1] Its function is essential in numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][2] Given its central role, VCP has emerged as a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Modulation of VCP activity through small molecules, either by activation or inhibition, presents a promising therapeutic strategy. This guide focuses on the structural and functional comparison of this compound (VA1) with representative VCP inhibitors.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and a selection of VCP inhibitors, providing a clear comparison of their binding affinities and functional effects on VCP's ATPase activity.

Table 1: Binding Affinity and Potency of VCP Modulators

CompoundTypeBinding SiteBinding Affinity (Kd)EC50 / IC50Maximum Effect
This compound (VA1/VAA1) ActivatorAllosteric (near C-terminus)27 µM (ITC)[3][4]EC50: 4.1 µM~3-fold activation of ATPase activity
NMS-873 InhibitorAllosteric (D1-D2 interface)Not explicitly foundIC50: ~30 nMInhibition of ATPase activity
CB-5083 InhibitorATP-competitive (D2 domain)0.0017 µM (1.7 nM)IC50: ~10 nMInhibition of ATPase activity
DBeQ InhibitorATP-competitive (D2 domain)0.68 µMIC50: Varies by assayInhibition of ATPase activity
ML240 InhibitorATP-competitive (D2 domain)~230 nMIC50: Varies by assayInhibition of ATPase activity

Table 2: Effects of VCP Modulators on ATPase Activity

CompoundEffect on VmaxEffect on Km (ATP)
This compound (VA1/VAA1) IncreasesNo substantial change
NMS-873 DecreasesN/A (Allosteric)
CB-5083 DecreasesIncreases (Competitive)
DBeQ DecreasesIncreases (Competitive)
ML240 DecreasesIncreases (Competitive)

Structural Binding Site Comparison

The diverse mechanisms of action of VCP modulators are rooted in their distinct binding sites on the VCP hexamer.

  • This compound (VA1/VAA1): This small molecule binds to a novel allosteric pocket located near the C-terminus of the VCP protein. Cryo-electron microscopy studies have revealed that VA1 binding in this pocket induces a conformational change that is believed to mimic the displacement of an autoinhibitory C-terminal tail, leading to the stimulation of ATPase activity.

  • NMS-873: This is a potent, allosteric inhibitor that binds to a site at the interface of the D1 and D2 ATPase domains. This binding locks the enzyme in an ADP-bound conformation, thereby preventing the conformational changes necessary for ATP hydrolysis and substrate processing.

  • CB-5083: As an ATP-competitive inhibitor, CB-5083 directly competes with ATP for binding within the nucleotide-binding pocket of the D2 domain. The D2 domain is responsible for the majority of VCP's ATPase activity. By occupying this site, CB-5083 prevents ATP hydrolysis and the associated mechanical work of the enzyme.

  • DBeQ and ML240: Similar to CB-5083, these compounds are also ATP-competitive inhibitors that target the D2 ATPase domain.

The following diagram illustrates the different binding locations of these compounds on a VCP monomer.

Binding Sites of VCP Modulators cluster_VCP VCP Monomer cluster_ligands Compound Binding Sites VCP_N N-Domain VCP_D1 D1 Domain (ATPase) VCP_D2 D2 Domain (ATPase) VCP_C C-Terminus VA1 This compound VA1->VCP_C Allosteric Activation NMS873 NMS-873 NMS873->VCP_D1 Allosteric Inhibition (D1-D2 Interface) CB5083 CB-5083 DBeQ ML240 CB5083->VCP_D2 ATP-Competitive Inhibition

Caption: VCP modulator binding sites.

Signaling Pathways and Experimental Workflows

VCP is a central hub in cellular protein homeostasis, integrating signals from various pathways to maintain cellular health. The diagrams below illustrate a key pathway involving VCP and a typical experimental workflow for characterizing VCP modulators.

VCP in the Ubiquitin-Proteasome System

VCP functions downstream of protein ubiquitination to facilitate the degradation of misfolded or damaged proteins by the 26S proteasome. This is a critical component of cellular quality control.

cluster_pathway VCP in Ubiquitin-Proteasome Pathway cluster_modulation Modulator Effects Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination (E1, E2, E3 ligases) Misfolded_Protein->Ubiquitination Polyubiquitinated_Protein Polyubiquitinated Protein Ubiquitination->Polyubiquitinated_Protein VCP_Complex VCP/p97 Complex (with cofactors) Polyubiquitinated_Protein->VCP_Complex Unfolding ATP-dependent Unfolding & Extraction VCP_Complex->Unfolding ATP -> ADP+Pi Proteasome 26S Proteasome Unfolding->Proteasome Degradation Degradation Proteasome->Degradation Activator This compound Activator->VCP_Complex Enhances Inhibitor VCP Inhibitors (e.g., NMS-873, CB-5083) Inhibitor->VCP_Complex Blocks

Caption: VCP's role in protein degradation.

Experimental Workflow for VCP Modulator Characterization

A typical workflow to identify and characterize novel VCP modulators involves a series of biochemical and structural assays.

Screening High-Throughput Screening (e.g., ATPase assay) Hit_Validation Hit Validation & Dose-Response Screening->Hit_Validation Binding_Assay Direct Binding Assay (e.g., Isothermal Titration Calorimetry) Hit_Validation->Binding_Assay Mechanism_Assay Mechanism of Action Studies (e.g., Kinetic ATPase assays) Hit_Validation->Mechanism_Assay Structural_Studies Structural Analysis (e.g., Cryo-EM, X-ray Crystallography) Binding_Assay->Structural_Studies Mechanism_Assay->Structural_Studies Cellular_Assays Cell-based Functional Assays (e.g., ERAD reporter assays) Structural_Studies->Cellular_Assays

Caption: VCP modulator discovery workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

VCP ATPase Activity Assay (Bioluminescence-based)

This protocol is adapted from a method for measuring VCP ATPase activity by quantifying the amount of ATP remaining after the enzymatic reaction.

Materials:

  • Purified recombinant VCP protein

  • Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT)

  • ATP solution (e.g., 10 mM stock)

  • Test compounds (e.g., this compound, inhibitors) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a reaction mixture containing assay buffer and the desired concentration of VCP protein.

  • Add the test compound or DMSO (vehicle control) to the appropriate wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the ATPase reaction by adding ATP to a final concentration within the linear range of the assay (e.g., 100 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the ATPase activity.

  • Calculate the percentage of activation or inhibition relative to the DMSO control. For EC50/IC50 determination, perform the assay with a serial dilution of the test compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a technique used to directly measure the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified, concentrated VCP protein

  • Test compound (ligand)

  • Identical, degassed buffer for both protein and ligand solutions (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare the VCP protein solution at a suitable concentration (typically 10-50 µM) in the ITC cell.

  • Prepare the ligand solution at a concentration 10-20 times higher than the protein concentration in the injection syringe. It is crucial that both solutions are in the exact same buffer to minimize heats of dilution.

  • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.

  • A control experiment should be performed by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm by fitting the data to a suitable binding model to determine the Kd, stoichiometry, and thermodynamic parameters.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM is a powerful technique for determining the high-resolution structure of macromolecules in their near-native state.

Materials:

  • Highly pure and concentrated VCP protein, alone or in complex with a ligand

  • Cryo-EM grids (e.g., copper grids with a holey carbon film)

  • Vitrification apparatus (e.g., Vitrobot)

  • Transmission Electron Microscope equipped with a direct electron detector

Procedure:

  • Apply a small volume (2-3 µL) of the purified VCP sample to a cryo-EM grid.

  • Blot the grid to remove excess liquid, leaving a thin film of the sample.

  • Plunge-freeze the grid in liquid ethane to rapidly vitrify the sample, preserving the native structure of the protein.

  • Transfer the frozen grid to the cryo-electron microscope.

  • Collect a large dataset of images (micrographs) of the vitrified particles at different orientations.

  • Process the images to select individual particle images, align them, and reconstruct a 3D density map of the VCP protein or complex.

  • Build an atomic model into the 3D density map to determine the high-resolution structure. This will reveal the binding site and conformational changes induced by the ligand.

References

Comparative Analysis of VCP Activators on Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Valosin-Containing Protein (VCP), also known as p97, is a critical AAA+ ATPase involved in a myriad of cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage response.[1][2][3] Its central role in maintaining cellular homeostasis has made it an attractive therapeutic target for a range of diseases, from neurodegenerative disorders to cancer.[4][5] While much focus has been on VCP inhibitors, a growing body of research highlights the therapeutic potential of VCP activators. This guide provides a comparative analysis of known VCP activators, focusing on their impact on downstream signaling pathways, supported by available experimental data.

Overview of VCP and its Signaling Hub

VCP functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from cellular structures or complexes. This activity is fundamental to several key signaling pathways:

  • Ubiquitin-Proteasome System (UPS): VCP extracts ubiquitinated proteins, preparing them for degradation by the 26S proteasome.

  • Autophagy: VCP is involved in multiple stages of autophagy, including autophagosome maturation and the clearance of damaged lysosomes (lysophagy).

  • NF-κB Signaling: VCP mediates the degradation of IκBα, an inhibitor of NF-κB, leading to the activation of this critical inflammatory and survival pathway.

  • DNA Damage Response: VCP participates in the repair of DNA damage by regulating the availability of repair proteins at damage sites.

Mutations in VCP can lead to multisystem proteinopathy, characterized by the accumulation of protein aggregates, highlighting the importance of its proper function. Small molecule activators of VCP have emerged as a potential strategy to enhance its function and counteract the effects of disease-associated mutations or cellular stress.

Comparative Performance of VCP Activators

Several small molecules have been identified as VCP activators. Below is a summary of their reported effects on VCP's ATPase activity and downstream cellular processes.

Quantitative Analysis of VCP Activator Potency

The following table summarizes the in vitro biochemical data for various VCP activators, detailing their effects on the enzyme's kinetic parameters.

ActivatorTarget Domainkcat (s⁻¹)KM for ATP (µM)EC₅₀ (µM)Assay System
UP12 D20.309 (from 0.244)-0.648 - 1.57Recombinant VCP ± UN cofactors
UP109 D20.489 (from 0.244)-13.36 - 24.72Recombinant VCP ± UN cofactors
UP158 D20.356 (from 0.244)--Recombinant VCP
UP163 D20.366 (from 0.244)-No change with UNRecombinant VCP ± UN cofactors
VAA1 Allosteric (near C-terminus)--15 ± 4Recombinant VCP
SMER28 D1Stimulates D1 ATPase activity--Recombinant VCP

Note: Data is compiled from multiple sources and experimental conditions may vary.

Downstream Signaling Effects of VCP Activators

The ultimate therapeutic utility of VCP activators lies in their ability to modulate cellular pathways. The following table compares the reported downstream effects of different activators.

ActivatorDownstream Pathway(s) AffectedKey Experimental FindingsCellular Model
UP series (UP109) Proteostasis, TDP-43 ClearanceEnhances clearance of insoluble TDP-43 aggregates.HeLa cells, iPSC-derived cortical neurons
SMER28 Autophagy, Proteasomal ClearanceInduces autophagosome biogenesis and accelerates VCP-dependent proteasomal clearance.HeLa cells
KUS121 & KUS187 Energy Metabolism, Anti-apoptosisUpregulates genes involved in energy metabolism and the anti-apoptotic gene Zfp667.Mouse retinal ganglion cells
VAA1 General VCP-dependent pathwaysAllosterically activates VCP, suggesting broad effects on VCP functions.In vitro studies

Signaling Pathways and Experimental Workflow

To understand how VCP activators exert their effects, it is crucial to visualize the signaling pathways and the experimental workflows used to characterize them.

VCP_Signaling_Pathways cluster_upstream Upstream Events cluster_vcp VCP Complex cluster_downstream Downstream Signaling Ub-Protein Ubiquitinated Substrate VCP VCP/p97 Hexamer Ub-Protein->VCP Substrate Binding VCP_Activator VCP Activator VCP_Activator->VCP Activates ATPase Activity Proteasome Proteasomal Degradation VCP->Proteasome Unfolding & Delivery Autophagy Autophagy VCP->Autophagy Modulation NFkB NF-κB Activation VCP->NFkB IκBα Degradation DDR DNA Damage Response VCP->DDR Protein Segregation

Figure 1: VCP's central role in downstream signaling pathways and the point of intervention for VCP activators.

VCP_Activator_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HTS High-Throughput Screen (e.g., Kinase-Glo) Kinetic_Analysis Enzyme Kinetics (kcat, KM, EC₅₀) HTS->Kinetic_Analysis Hit Validation Binding_Assay Direct Binding Assay (e.g., ITC) Kinetic_Analysis->Binding_Assay Mechanism of Action Aggregate_Clearance Protein Aggregate Clearance Assay Binding_Assay->Aggregate_Clearance Autophagy_Flux Autophagy Flux Measurement Aggregate_Clearance->Autophagy_Flux Signaling_Pathway Western Blot for Signaling Markers Autophagy_Flux->Signaling_Pathway Gene_Expression Gene Expression Analysis (e.g., RNA-seq) Signaling_Pathway->Gene_Expression

Figure 2: A generalized experimental workflow for the identification and characterization of VCP activators.

Experimental Protocols

Detailed and reproducible experimental design is paramount for the comparative assessment of VCP activators.

VCP ATPase Activity Assay (Bioluminescence-based)

This protocol is adapted from methods used to characterize novel VCP activators.

  • Reagents and Materials:

    • Purified recombinant human VCP protein.

    • VCP activators dissolved in DMSO.

    • Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂.

    • ATP solution (e.g., 62.5 µM).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • White, flat-bottom 96-well plates.

  • Procedure:

    • Prepare a reaction mixture containing 50 nM of recombinant VCP in ATPase reaction buffer.

    • Add the VCP activator at various concentrations (or DMSO for control) to the reaction mixture. A final DMSO concentration of <=1% is recommended.

    • Incubate the VCP and activator mixture for a specified time (e.g., 1 hour) at room temperature to allow for binding.

    • Initiate the ATPase reaction by adding ATP to the wells.

    • Incubate the reaction for a defined period (e.g., 15-60 minutes) at 25°C.

    • Stop the reaction and measure the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.

    • Incubate for 20 minutes at room temperature in the dark.

    • Measure luminescence using a microplate reader. The luminescence signal is inversely proportional to VCP's ATPase activity.

    • Calculate fold activation relative to the DMSO control and determine EC₅₀ values by fitting the data to a dose-response curve.

TDP-43 Aggregate Clearance Assay

This protocol provides a framework for assessing the ability of VCP activators to clear pathological protein aggregates.

  • Cell Culture and Transfection:

    • Plate HeLa cells or iPSC-derived neurons on glass coverslips.

    • Transfect cells with a plasmid expressing aggregation-prone TDP-43 (e.g., full-length TDP-43, TDP-4FL).

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with the VCP activator at the desired concentration or with a DMSO vehicle control.

  • Immunofluorescence and Imaging:

    • After 24-48 hours of treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 2% FBS in DPBS).

    • Incubate with a primary antibody against TDP-43.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a fluorescence microscope.

  • Quantification:

    • Quantify the number and size of TDP-43 aggregates per cell using image analysis software.

    • Compare the aggregate burden in activator-treated cells versus control cells.

Conclusion

The study of VCP activators is a promising and expanding field. The available data suggests that different activators may engage VCP through distinct mechanisms and elicit varied downstream effects, from enhancing general proteostasis to modulating specific signaling pathways like autophagy and apoptosis. The UP series and SMER28 have shown efficacy in clearing disease-relevant protein aggregates, while the KUS compounds demonstrate cytoprotective effects in a model of neurodegeneration. VAA1 represents a novel class of allosteric activators.

For researchers and drug development professionals, the choice of VCP activator will depend on the specific cellular context and the desired therapeutic outcome. Head-to-head comparisons of these compounds in standardized assays and relevant disease models will be crucial for elucidating their full potential and advancing them toward clinical applications. The experimental protocols and comparative data presented in this guide offer a foundational resource for these future investigations.

References

Safety Operating Guide

Navigating the Disposal of VCP Activator 1: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing VCP Activator 1, a novel small molecule tool, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) outlining detailed disposal procedures for this compound is not publicly available, a comprehensive approach based on its chemical properties and standard laboratory hazardous waste guidelines is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Chemical and Physical Properties

A clear understanding of the known properties of this compound can inform its safe disposal.

PropertyValueSource
Chemical Formula C20H22N2O2SVulcanchem
Molecular Weight 354.47 g/mol Vulcanchem
CAS Number 3061959-30-3MedchemExpress
Solubility Soluble in DMSOGlpBio

Step-by-Step Disposal Protocol

Given the absence of a specific SDS, this compound and any materials contaminated with it should be treated as hazardous chemical waste. The following protocol is based on general best practices for the disposal of research chemicals.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed container. This container should be designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed container for solid hazardous waste.

2. Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), its CAS number (3061959-30-3), and the appropriate hazard warnings (e.g., "Caution: Chemical Waste," "Handle with Care").

3. Storage: Store all this compound waste in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

4. Institutional Disposal Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Adhere strictly to all institutional and local regulations regarding hazardous waste disposal. Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_solid Solid or Liquid? start->is_solid contaminated_materials Collect Contaminated Materials Separately start->contaminated_materials solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste Liquid store_waste Store in Designated Secondary Containment Area solid_waste->store_waste liquid_waste->store_waste contaminated_materials->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal

This compound Disposal Workflow

By adhering to these precautionary procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is always recommended to consult with your institution's EHS department for specific guidance and to stay informed of any updates regarding the handling and disposal of this compound.

Personal protective equipment for handling VCP Activator 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of VCP Activator 1, a small molecule allosteric activator of Valosin-Containing Protein (VCP/p97). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research experiments.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields, goggles, or a face shield.Protects eyes from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required unless working with a mist or aerosol form. In such cases, a NIOSH-approved respirator is necessary.Prevents inhalation of airborne particles.

It is crucial to always wear the specified PPE when handling this compound in the laboratory[1][2].

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability and efficacy of this compound, as well as ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Ensure adequate ventilation in the work area. Emergency eye wash stations and showers should be readily accessible[3].

  • Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not breathe vapors or spray mist if applicable[3].

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory[3].

  • Contaminated Clothing: Remove any contaminated clothing immediately.

Storage Conditions: this compound is typically supplied as a solution in DMSO. Proper storage is essential for its stability.

Storage Temperature Duration Notes
-80°C6 monthsStore in a sealed container, away from moisture and light.
-20°C1 monthStore in a sealed container, away from moisture and light.

For long-term storage, it is recommended to keep the compound at -80°C.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local regulations.

Disposal Procedures:

  • Containment: Spills should be contained and collected with a non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collection: Place the collected material into a suitable container for disposal.

  • Regulations: Dispose of the waste material in accordance with all applicable local, state, and federal regulations.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace A->B C Retrieve this compound from Storage B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E F Dispose of Waste Properly E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Standard Laboratory Workflow for this compound

VCP Activation Signaling Pathway

This compound functions by binding to an allosteric pocket on the VCP protein, which stimulates its ATPase activity. This activation is crucial for various cellular processes, including protein homeostasis.

G VCP_Activator_1 This compound VCP_Protein VCP/p97 Protein VCP_Activator_1->VCP_Protein Binds to Allosteric_Site Allosteric Pocket Binding VCP_Protein->Allosteric_Site at ATPase_Activity Stimulation of ATPase Activity Allosteric_Site->ATPase_Activity Leads to Cellular_Processes Enhanced Protein Homeostasis ATPase_Activity->Cellular_Processes Results in

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.